3-Fluoro-2-methylbenzylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQMQLUKMFEJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293157 | |
| Record name | 3-Fluoro-2-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771573-36-5 | |
| Record name | 3-Fluoro-2-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthesis and Safety of 3-Fluoro-2-methylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and agrochemical research, substituted benzylamines serve as critical building blocks for a diverse array of bioactive molecules. Among these, 3-Fluoro-2-methylbenzylamine has emerged as a key intermediate, valued for its unique electronic and steric properties that can significantly influence the pharmacological profile of a target compound. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, safety profile, and best practices for handling and utilization in a research and development setting.
Chemical Identity
The definitive identification of a chemical substance is paramount for both scientific accuracy and safety. The Chemical Abstracts Service (CAS) has assigned the number 771573-36-5 to this compound.[1][2][3] This unique identifier ensures unambiguous communication and is essential for regulatory compliance and information retrieval.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 771573-36-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀FN | |
| Molecular Weight | 139.17 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| InChI Key | ITQMQLUKMFEJDB-UHFFFAOYSA-N | |
| Storage Temperature | Ambient Temperature |
Comprehensive Safety Profile
A thorough understanding of the safety profile of this compound is a prerequisite for its use in any laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related structural analogs, such as 3-Fluoro-alpha-methylbenzylamine, provide a strong basis for a comprehensive hazard assessment.[4]
Hazard Identification and Classification
Based on available data for analogous compounds, this compound is classified as a hazardous substance with the following primary concerns:
-
Skin Corrosion/Irritation: Causes severe skin burns and damage.[4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[4]
-
Corrosive to Metals: May be corrosive to metals.[4]
Table 2: GHS Hazard Statements and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H314 | Causes severe skin burns and eye damage. | [4] |
| Hazard | H290 | May be corrosive to metals. | [4] |
| Prevention | P260 | Do not breathe mist/vapours/spray. | [4] |
| Prevention | P264 | Wash all exposed external body areas thoroughly after handling. | [4] |
| Prevention | P280 | Wear protective gloves, protective clothing, eye protection and face protection. | [4] |
| Prevention | P234 | Keep only in original packaging. | [4] |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [4] |
| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower]. | [4] |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Response | P310 | Immediately call a POISON CENTER/doctor/physician/first aider. | [4] |
| Storage | P405 | Store locked up. | [4] |
| Disposal | P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation. | [4] |
Toxicological Insights
The toxicological properties of this compound have not been fully investigated. However, based on its chemical structure as a substituted amine, it is prudent to assume that it may cause irritation to the respiratory tract upon inhalation. Ingestion is likely to cause severe swelling and damage to the delicate tissues of the gastrointestinal tract, with a danger of perforation.[5]
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is non-negotiable when working with this compound. The following guidelines are based on best practices for handling corrosive and hazardous chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk.
Caption: Essential PPE for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Assemble all necessary glassware and reagents within the fume hood.
-
Don all required PPE as outlined in the diagram above.
-
-
Dispensing and Transfer:
-
Use a properly calibrated pipette or syringe for transferring the liquid.
-
Avoid splashing by dispensing the liquid slowly against the inner wall of the receiving vessel.
-
Keep containers securely sealed when not in use.[4]
-
-
Post-Handling:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical to mitigate harm.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | Action | Source |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Seek immediate medical attention from an ophthalmologist. | [4] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15-30 minutes, preferably under a safety shower. Remove all contaminated clothing. Call a physician immediately. | [4] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [4] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [4] |
Accidental Release Measures
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For minor spills, contain and absorb the spill with sand, earth, inert material, or vermiculite.[4]
-
Neutralization (for amines): For larger spills, after containment, consider neutralization.[4]
-
Collection: Place the absorbed material into a suitable, labeled container for waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with environmental regulations.
Storage
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4][5]
-
Store away from incompatible materials such as acids and oxidizing agents.[4]
-
Protect containers from physical damage and check regularly for leaks.[4]
-
Store in a locked-up area.[4]
Disposal
-
Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[4]
-
Waste materials from spills or leaks may be classified as "hazardous wastes."[4]
Firefighting Measures
While this compound is a combustible liquid, it presents a slight fire hazard when exposed to heat or flame.[4]
-
Suitable Extinguishing Media: Use foam, dry chemical powder, carbon dioxide, or water spray for large fires.[6]
-
Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: On combustion, may emit toxic and corrosive fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling. By understanding its chemical identity, comprehensively assessing its safety profile, and rigorously adhering to the protocols outlined in this guide, researchers can safely unlock its potential in the synthesis of novel compounds. The principles of scientific integrity, grounded in a culture of safety, are paramount to advancing research while protecting the well-being of laboratory personnel.
References
- 1. 771573-36-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. (3-fluoro-2-methylphenyl)methanamine,771573-36-5 [rovathin.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
"spectroscopic data (NMR, IR, MS) of 3-Fluoro-2-methylbenzylamine"
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-methylbenzylamine
Authored by a Senior Application Scientist
The methodologies and interpretations herein are presented not as mere procedural steps, but as a logical framework. Each experimental choice and data interpretation is explained to provide a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.
Molecular Structure and Analytical Rationale
This compound possesses a unique substitution pattern on the aromatic ring that influences its electronic and conformational properties. The interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom creates a distinct spectroscopic signature. Our analytical strategy is therefore to dissect the molecule by technique, predicting the specific influence of each functional group on the resulting spectrum.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. We will predict the ¹H, ¹³C, and ¹⁹F NMR spectra, as each provides unique and complementary information. The combination of these three nuclei offers a high-fidelity fingerprint of the target compound.
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power and relatively clean spectral window.
-
¹H NMR Acquisition: Acquire data on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A 90° pulse angle and a longer relaxation delay (5 seconds) are used. Typically, >1024 scans are required for adequate signal strength.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive and requires fewer scans than ¹³C NMR. The spectral width must be sufficient to capture the signal, typically around -100 to -140 ppm for fluoroaromatics.[1][2]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the amine, benzylic, methyl, and aromatic protons. The chemical shifts are influenced by the inductive effect of the fluorine and the anisotropic effect of the benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Aromatic (H-6) | ~7.20 | d | JH-H ≈ 7.5 | 1H |
| Aromatic (H-4) | ~7.05 | t | JH-H ≈ 8.0, JH-F ≈ 8.0 | 1H |
| Aromatic (H-5) | ~6.95 | d | JH-H ≈ 8.0 | 1H |
| Benzylic (-CH₂-) | ~3.85 | s | - | 2H |
| Methyl (-CH₃) | ~2.25 | s (or narrow d) | JH-F ≈ 1-2 | 3H |
| Amine (-NH₂) | ~1.60 | s (broad) | - | 2H |
Causality and Interpretation:
-
The aromatic protons are expected between 6.9 and 7.3 ppm. The H-4 proton will appear as a triplet due to coupling with both H-5 and the fluorine atom. The methyl and aminomethyl groups are ortho and meta to the other aromatic protons, causing slight upfield or downfield shifts compared to unsubstituted toluene or benzylamine.[3][4]
-
The benzylic protons (-CH₂-) are deshielded by the adjacent aromatic ring and the nitrogen atom, placing their signal around 3.85 ppm.[3]
-
The amine protons (-NH₂) typically appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom. The exact position is highly dependent on concentration and solvent.[5]
-
The methyl protons (-CH₃) are shielded by their aliphatic nature but slightly deshielded by the aromatic ring, placing them around 2.25 ppm. A small long-range coupling to the fluorine atom (meta-coupling) might be observable as slight broadening or a narrow doublet.
Caption: Key coupling interactions for aromatic protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be definitive for confirming the carbon skeleton. The most notable feature will be the large C-F coupling constant for the carbon directly attached to the fluorine atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Coupling Constant (¹JC-F, Hz) |
| C-3 (C-F) | ~162 | d | ~245 |
| C-1 (C-CH₂NH₂) | ~140 | d | ~3 |
| C-2 (C-CH₃) | ~135 | d | ~5 |
| Aromatic CH | ~129, ~125, ~115 | d, d, d | ~3, ~8, ~22 |
| Benzylic (-CH₂-) | ~45 | s | - |
| Methyl (-CH₃) | ~15 | d | ~4 |
Causality and Interpretation:
-
C-3: The carbon directly bonded to fluorine (C-3) will be significantly downfield due to the powerful inductive effect of fluorine and will exhibit a very large one-bond coupling constant (¹JC-F) of approximately 245 Hz.[6][7] This is a hallmark diagnostic peak.
-
Ortho/Meta Carbons: The carbons ortho (C-2, C-4) and meta (C-1, C-5) to the fluorine will show smaller two-bond and three-bond C-F couplings, respectively.
-
Aliphatic Carbons: The benzylic carbon will appear around 45 ppm, and the methyl carbon will be significantly upfield, around 15 ppm. These assignments are consistent with data from substituted benzylamines.[8][9][10]
Predicted ¹⁹F NMR Spectrum
Fluorine NMR is an exceptionally powerful tool due to its high sensitivity and wide chemical shift range, making it an unambiguous probe for fluorinated compounds.[11][12][13]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic (C-3 F) | ~ -115 | t | JF-H4 ≈ 8, JF-H2(CH3) ≈ 2 |
Causality and Interpretation:
-
A single signal is expected for the one fluorine atom. For a fluorine atom on a benzene ring, the chemical shift is typically in the range of -110 to -130 ppm relative to CFCl₃.
-
The signal will likely appear as a triplet due to coupling with the ortho proton (H-4) and potentially a smaller long-range coupling to the protons of the ortho methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the amine, aromatic, and C-F bonds.
Experimental Protocol (IR)
-
Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.
-
Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| 3380 & 3300 | N-H asymmetric & symmetric stretch | Medium | A characteristic two-pronged peak for a primary amine (-NH₂).[5] |
| 3100-3000 | Aromatic C-H stretch | Medium | Indicates the presence of sp² C-H bonds on the benzene ring.[14] |
| 2950-2850 | Aliphatic C-H stretch | Medium | From the -CH₂- and -CH₃ groups. |
| 1610 & 1480 | Aromatic C=C stretch | Medium-Strong | Characteristic skeletal vibrations of the benzene ring.[15] |
| 1590 | N-H bend (scissoring) | Medium | Confirms the presence of a primary amine. |
| 1250 | C-F stretch | Strong | A strong, intense band indicative of the aryl-fluoride bond. |
| 1150 | C-N stretch | Medium | Aliphatic amine C-N bond vibration. |
| 850-750 | C-H out-of-plane bend | Strong | Pattern is diagnostic of the 1,2,3-trisubstitution on the ring. |
Causality and Interpretation:
-
The most diagnostic signals are the pair of peaks above 3300 cm⁻¹, which are a clear indication of a primary amine.[5][16]
-
The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches confirms the overall structure.
-
A very strong absorption around 1250 cm⁻¹ is expected for the C-F stretch, a region often containing other fingerprint vibrations but typically dominated by this strong band in fluorinated aromatics.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and connectivity.
Experimental Protocol (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a 50:50 mixture of methanol and water with 0.1% formic acid. The acid ensures protonation of the basic amine group.
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). Acquire data in positive ion mode. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₈H₁₀FN) is 139.17 g/mol .
| m/z (mass-to-charge) | Ion Assignment | Comments |
| 140.09 | [M+H]⁺ | The protonated molecular ion. This will be the parent ion in the ESI-MS spectrum. |
| 123.06 | [M+H - NH₃]⁺ | Loss of neutral ammonia (17.03 Da) from the parent ion. This is a characteristic fragmentation pathway for benzylamines.[17][18][19] |
| 95.05 | [C₇H₄F]⁺ | Subsequent loss of ethylene (C₂H₄) from the m/z 123 ion, a potential rearrangement product. |
Causality and Interpretation:
-
Under ESI conditions, the basic amine will readily accept a proton to form the [M+H]⁺ ion at m/z 140.
-
The most favorable and diagnostically significant fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃).[20][21] This occurs via cleavage of the benzylic C-N bond, resulting in the formation of the stable 3-fluoro-2-methylbenzyl carbocation at m/z 123. This fragment is expected to be the base peak in the MS/MS spectrum.
Caption: Primary fragmentation of this compound.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and interlocking dataset for the unambiguous structural confirmation of this compound. The predicted spectra, based on established principles and data from analogous compounds, highlight key diagnostic features: the characteristic N-H stretches in the IR, the protonated molecular ion and its subsequent loss of ammonia in the MS, and the highly informative chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR. This guide serves as a robust framework for researchers, ensuring confident identification and utilization of this important chemical intermediate.
References
- 1. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]
- 4. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Methylbenzylamine(100-81-2) 13C NMR [m.chemicalbook.com]
- 9. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. westmont.edu [westmont.edu]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 19. researchgate.net [researchgate.net]
- 20. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
"potential therapeutic targets for 3-Fluoro-2-methylbenzylamine analogs"
An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 3-Fluoro-2-methylbenzylamine Analogs
Executive Summary
The benzylamine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substitutions, such as the fluoro and methyl groups on the benzyl ring of this compound, offers a promising avenue for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive exploration of potential therapeutic targets for analogs of this compound, drawing upon existing research on related benzylamine derivatives. We delve into promising targets within the realms of neurodegenerative disorders, oncology, and infectious diseases, presenting the scientific rationale for each. Furthermore, this document outlines detailed, actionable protocols for the experimental validation of these targets, equipping researchers and drug development professionals with the necessary tools to advance these promising compounds from discovery to clinical validation.
Introduction: The Therapeutic Potential of Substituted Benzylamines
Benzylamine and its derivatives have a rich history in drug discovery, contributing to a wide array of therapeutic agents.[1][2][3][4] The versatility of the benzylamine core allows for facile chemical modification, enabling the fine-tuning of its pharmacological profile. The presence of a fluorine atom, as in this compound, is of particular interest. Fluorine substitution can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target, often leading to improved drug-like properties.[5] This guide focuses on identifying and validating high-potential therapeutic targets for analogs of this compound, leveraging a rational, evidence-based approach to drug discovery.
Potential Therapeutic Targets in Neurological Disorders
The neuropharmacological landscape is a fertile ground for the application of novel benzylamine analogs. Several key proteins involved in neurotransmission and neuronal function have been identified as potential targets.
Monoamine Oxidase B (MAO-B)
Scientific Rationale: Monoamine Oxidase B (MAO-B) is a crucial enzyme in the catabolism of dopamine and other monoamine neurotransmitters.[6] Inhibition of MAO-B increases the levels of these neurotransmitters in the brain, a therapeutic strategy employed in the treatment of Parkinson's disease and depression.[4] Numerous studies have highlighted the potential of benzylamine derivatives as potent and selective MAO-B inhibitors.[6][7][8][9] The benzylamine moiety is recognized to interact with the active site of MAO-B, and substitutions on the aromatic ring can enhance inhibitory activity.[6]
Proposed Mechanism of Action: Analogs of this compound are hypothesized to act as competitive or irreversible inhibitors of MAO-B. The fluorinated and methylated phenyl ring can engage in favorable interactions within the hydrophobic active site of the enzyme, while the amine functionality is crucial for the catalytic interaction. The specific substitution pattern of this compound may confer high selectivity for MAO-B over the MAO-A isoform, thereby reducing the risk of side effects associated with non-selective MAO inhibition.
Caption: Inhibition of MAO-B by a this compound analog.
Serotonin Transporter (SERT)
Scientific Rationale: The serotonin transporter (SERT) is a primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[10][11] By blocking the reuptake of serotonin from the synaptic cleft, these drugs enhance serotonergic neurotransmission. Benzylamine-related compounds have been investigated for their interaction with monoamine transporters.[12] The structural features of this compound analogs could allow for high-affinity binding to SERT.
Proposed Mechanism of Action: These analogs may act as allosteric or competitive inhibitors of SERT. The fluorinated benzyl ring could fit into the substrate-binding pocket of the transporter, preventing the reuptake of serotonin. The selectivity for SERT over other monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), would be a critical determinant of the therapeutic profile.
Dopamine D2 and D3 Receptors
Scientific Rationale: Dopamine D2 and D3 receptors are G protein-coupled receptors that play a crucial role in motor control, motivation, and cognition.[13][14] They are important targets for antipsychotic drugs and for therapies aimed at treating Parkinson's disease and substance use disorders. The affinity of ligands for these receptors can be modulated by substitutions on the aromatic ring, including fluorine.[5][13]
Proposed Mechanism of Action: this compound analogs could act as antagonists or partial agonists at D2 and/or D3 receptors. The specific binding mode would depend on the overall structure of the analog, with the substituted benzylamine moiety likely interacting with key residues in the receptor's binding pocket. Biased agonism, where a ligand preferentially activates one signaling pathway over another, is an emerging concept in dopamine receptor pharmacology and could be a desirable property for these analogs.[15]
Potential Therapeutic Targets in Oncology
The antiproliferative and pro-apoptotic effects of certain benzylamine derivatives suggest their potential as anticancer agents.
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)
Scientific Rationale: 17β-HSD3 is a key enzyme in the biosynthesis of testosterone, converting androstenedione to the more potent androgen.[16][17][18][19] In hormone-dependent prostate cancer, the growth of cancer cells is driven by androgens. Therefore, inhibiting 17β-HSD3 presents a promising strategy for treating this disease.[16][20] Substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3.[16][17]
Proposed Mechanism of Action: The this compound analogs are predicted to bind to the active site of 17β-HSD3, preventing the binding of its natural substrate, androstenedione. Docking studies with homology models of the enzyme could guide the design of analogs with optimized interactions within the active site, leading to enhanced potency and selectivity over other 17β-HSD isoforms.[16][20]
Tubulin
Scientific Rationale: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzylamine-containing compounds have been shown to inhibit tubulin polymerization.[21]
Proposed Mechanism of Action: this compound analogs may bind to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization into microtubules. This would lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis in rapidly dividing cancer cells.
Caption: Experimental workflow for validating tubulin inhibition.
DNA Topoisomerase II
Scientific Rationale: DNA topoisomerase II is an essential enzyme that resolves topological problems in DNA during replication, transcription, and chromosome segregation. It is a well-established target for several clinically used anticancer drugs. Benzylamine derivatives of the natural product epipodophyllotoxin have been shown to be potent inhibitors of human DNA topoisomerase II.[22]
Proposed Mechanism of Action: Analogs of this compound could act as topoisomerase II "poisons." This mechanism involves stabilizing the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and subsequent cell death.
Potential Therapeutic Targets in Infectious Diseases
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzylamine derivatives have shown promise in this area, particularly against Mycobacterium tuberculosis.
Mycobacterial Acetyltransferase Eis
Scientific Rationale: The enhanced intracellular survival (Eis) protein of Mycobacterium tuberculosis is an acetyltransferase that can confer resistance to the aminoglycoside antibiotic kanamycin.[23][24] Inhibition of Eis can restore the susceptibility of resistant strains to this antibiotic. Substituted benzyloxy-benzylamine compounds have been identified as potent inhibitors of Eis.[23][24]
Proposed Mechanism of Action: this compound analogs are proposed to bind to the aminoglycoside binding site of the Eis enzyme, acting as competitive inhibitors.[24] This would prevent the acetylation of kanamycin, thereby restoring its antibacterial activity. Some benzylamine derivatives have also been found to be directly toxic to mycobacteria through a yet-to-be-identified mechanism, suggesting the possibility of additional targets.[23][24][25][26][27]
Experimental Protocols for Target Validation
The following protocols provide a framework for the experimental validation of the proposed therapeutic targets.
In Silico Target Prediction and Docking
Objective: To predict the binding affinity and mode of interaction of this compound analogs with the proposed target proteins.
Methodology:
-
Homology Modeling: If the crystal structure of the target protein is unavailable, build a homology model using a suitable template with high sequence identity.[16][20]
-
Binding Site Prediction: Identify potential ligand-binding sites on the protein structure using computational tools.[3][28][29][30]
-
Molecular Docking:
-
Prepare the 3D structures of the this compound analogs.
-
Perform molecular docking of the analogs into the predicted binding site of the target protein using software such as AutoDock Vina or Glide.
-
Analyze the docking poses and scoring functions to predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[28]
-
Biochemical Assays for Enzyme Inhibition
Objective: To determine the inhibitory activity of the analogs against the purified target enzyme.
Example Protocol for MAO-B Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
Obtain purified human recombinant MAO-B.
-
Prepare a stock solution of a suitable substrate (e.g., benzylamine) and a chromogenic or fluorogenic probe.
-
-
Assay Procedure:
-
In a 96-well plate, add the MAO-B enzyme to a buffer solution.
-
Add varying concentrations of the this compound analogs.
-
Pre-incubate the enzyme and inhibitors for a defined period.
-
Initiate the reaction by adding the substrate and probe.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Quantitative Data Summary Table:
| Analog | MAO-B IC50 (µM) | SERT Ki (nM) | 17β-HSD3 IC50 (nM) |
| FMB-1 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| FMB-2 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| FMB-3 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Cell-Based Assays for Target Engagement and Functional Effects
Objective: To confirm that the analogs interact with the target in a cellular context and elicit the desired biological response.
Example Protocol for Cell-Based SERT Inhibition Assay:
-
Cell Culture:
-
Use a cell line that endogenously expresses or is engineered to overexpress human SERT (e.g., HEK293-hSERT cells).
-
-
Serotonin Uptake Assay:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the this compound analogs.
-
Add radiolabeled ([³H]) or fluorescently labeled serotonin to the cells.
-
Incubate for a short period to allow for serotonin uptake.
-
Wash the cells to remove extracellular serotonin.
-
Lyse the cells and measure the intracellular radioactivity or fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of serotonin uptake.
-
Determine the IC50 value for each analog.
-
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. This guide has identified several high-potential therapeutic targets in neurology, oncology, and infectious diseases, providing a clear rationale and a roadmap for their validation. The proposed experimental workflows, from in silico modeling to cell-based assays, offer a systematic approach to advancing these promising compounds through the drug discovery pipeline. Future research should focus on synthesizing a focused library of this compound analogs and evaluating their activity against the identified targets. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately leading to the identification of clinical candidates with the potential to address unmet medical needs.[31][32][33][34]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitors: benzylidene-prop-2-ynyl-amines analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Serotonin Transporters in the Treatment of Juvenile and Adolescent Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Serotonin Transporters in the Treatment of Juvenile and Adolescent Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 26. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 27. Benzylamines: synthesis and evaluation of antimycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 29. Exploring the computational methods for protein-ligand binding site prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. alliedacademies.org [alliedacademies.org]
- 33. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Structure-activity relationship and mechanism of action studies of manzamine analogues for the control of neuroinflammation and cerebral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Use of Fluorine Substitution in Benzylamine Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the pharmacological profile of drug candidates.[1][2] This guide provides an in-depth technical analysis of the role of fluorine substitution within the context of benzylamine-containing molecules, a common scaffold in numerous therapeutic agents. We will explore the causal mechanisms by which fluorine modulates key pharmacological parameters, including metabolic stability, receptor binding affinity, and overall drug-like properties. This document is designed to serve as a practical resource for drug development professionals, offering not only theoretical insights but also actionable experimental protocols and data interpretation strategies.
The Unique Physicochemical Profile of Fluorine: A Medicinal Chemist's Tool
Fluorine's value in drug design stems from a unique combination of properties that distinguish it from hydrogen and other halogens.[1][3] Understanding these foundational characteristics is crucial to rationally applying fluorination strategies.
-
Size and Steric Hindrance: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a reasonable hydrogen mimic, often fitting into receptor pockets without significant steric disruption.[3]
-
Extreme Electronegativity: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect).[1][3] This profoundly alters the local electronic environment of a molecule, impacting acidity/basicity (pKa), dipole moment, and the nature of interactions with biological targets.[3][4]
-
Carbon-Fluorine Bond Strength: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage compared to a C-H bond (~100 kcal/mol).[3] This property is fundamental to its role in enhancing metabolic stability.[3][5]
-
Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule.[3][6] This can enhance membrane permeability and improve passage across biological barriers like the blood-brain barrier, but must be carefully balanced to avoid issues with solubility.[3][4]
Modulating Benzylamine Pharmacology: Key Strategic Applications
The benzylamine motif is susceptible to several metabolic pathways and its basicity is a critical determinant of receptor interaction and pharmacokinetic properties. Fluorine substitution offers precise control over these factors.
Enhancing Metabolic Stability by Blocking P450-Mediated Oxidation
A primary challenge in benzylamine drug design is their susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. The benzylic position and unsubstituted positions on the aromatic ring are often "metabolic soft spots," prone to hydroxylation, which leads to rapid clearance and reduced bioavailability.
The Causality: By replacing a hydrogen atom at a metabolically labile site with a fluorine atom, we leverage the high strength of the C-F bond.[3][7] CYP enzymes, which typically catalyze C-H bond oxidation, are unable to efficiently break the C-F bond. This strategy, known as "metabolic blocking," effectively shields the molecule from degradation at that position.[7][8] For instance, replacing a hydrogen on the phenyl ring of a benzylamine with fluorine can prevent aromatic hydroxylation, a common metabolic pathway.[9]
-
Metabolic Switching: A critical consideration is the phenomenon of "metabolic switching." Blocking the primary site of metabolism can shift the metabolic burden to a secondary, previously less favorable site.[10][11] Therefore, it is imperative to conduct full metabolite identification studies post-modification to ensure that the new metabolic pathway does not produce undesirable or reactive metabolites.[10]
Fine-Tuning Basicity (pKa) for Optimal Receptor Interaction and Bioavailability
The basicity of the benzylamine nitrogen is paramount. It dictates the molecule's ionization state at physiological pH (~7.4), which in turn governs its ability to cross cell membranes (favoring the neutral form) and interact with target receptors (often favoring the protonated, cationic form).
The Causality: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of a nearby amine.[3][4][12] Placing a fluorine atom on the benzyl ring pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a weaker base.[12]
This modulation is a powerful tool. For many CNS-active drugs, reducing the basicity of an amine can decrease its interaction with efflux transporters like P-glycoprotein (Pgp), thereby increasing brain penetration.[13] However, an excessive reduction in pKa might weaken the crucial ionic interactions with acidic residues (e.g., Aspartate, Glutamate) in the receptor's binding pocket, thereby reducing potency. The goal is to strike a balance: achieving a pKa that allows for sufficient membrane permeability while retaining the necessary charge for effective target engagement.[3]
The following table illustrates the predictable effect of fluorine substitution on the pKa of benzylamine.
| Compound | Position of Fluorine | pKa (approx.) | Rationale |
| Benzylamine | - | 9.35 | Unsubstituted reference |
| 4-Fluorobenzylamine | para | 9.15 | Moderate inductive withdrawal lowers basicity |
| 2-Fluorobenzylamine | ortho | 8.80 | Stronger inductive effect due to proximity to the amine |
| 2,6-Difluorobenzylamine | ortho, ortho | < 8.00 | Additive inductive effect from two ortho-fluorines significantly reduces basicity |
Table 1: Illustrative pKa values demonstrating the influence of fluorine substitution on benzylamine basicity.
Advanced Mechanisms: Conformational Control and Direct Binding Interactions
Beyond metabolic blocking and pKa modulation, fluorine can influence pharmacology through more subtle, yet powerful, mechanisms.
-
Conformational Control: Fluorine can induce specific conformational preferences through stereoelectronic effects like the gauche effect.[1] This can pre-organize the molecule into a "bioactive conformation"—the specific shape required for optimal binding to its target receptor—thereby enhancing potency and selectivity.[1][4]
-
Direct Protein-Ligand Interactions: While not a classic hydrogen bond acceptor, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with electron-deficient groups in a protein's binding pocket.[6][8] In some cases, fluorine can form weak hydrogen bonds or halogen bonds, contributing directly to binding affinity.[4][6]
Experimental Protocols for Evaluation
A robust evaluation of fluorinated benzylamine analogues requires precise, validated experimental workflows.
Workflow for Assessing Metabolic Stability and Receptor Affinity
The following diagram outlines a logical workflow for characterizing a newly synthesized fluorinated benzylamine analogue against its non-fluorinated parent compound.
Caption: High-level workflow for comparing fluorinated and non-fluorinated benzylamine analogues.
Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes
This protocol determines the rate at which a compound is metabolized by CYP enzymes.[14][15]
Objective: To calculate the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.[14]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, known for high clearance)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Thaw HLMs on ice. Prepare a master mix of HLMs in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Add the HLM master mix to the wells of a 96-well plate. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This starts the "clock" for the assay (T=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding 2 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). The T=0 sample is quenched immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance (CLint) is then calculated from the half-life.[14]
Protocol: Competitive Radioligand Binding Assay
This assay measures the binding affinity (Ki) of a test compound for a specific receptor.[16][17]
Objective: To determine the concentration of the test compound that inhibits 50% of the binding of a known radioligand (IC50) and to calculate the inhibitory constant (Ki).
Materials:
-
Cell membrane preparation expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Test compound serial dilutions
-
Non-specific binding (NSB) competitor (a high concentration of an unlabeled ligand)
-
Scintillation fluid, filter mats (e.g., GF/B), cell harvester, scintillation counter
Methodology:
-
Plate Setup: In a 96-well plate, set up wells for Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand + NSB competitor), and competitor curves (membranes + radioligand + serial dilutions of test compound).[18]
-
Incubation: Add the cell membrane preparation, radioligand (at a concentration near its Kd), and either buffer, NSB competitor, or test compound to the appropriate wells.[18]
-
Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[18]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: After drying the filter mat, add scintillation fluid and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a highly effective and versatile approach in the optimization of benzylamine-based drug candidates.[1][19] By providing a means to rationally modulate metabolic stability and fine-tune electronic properties, fluorination allows medicinal chemists to address common liabilities such as rapid clearance and poor bioavailability.[4][5] The success of this strategy, however, is not guaranteed and depends on a deep understanding of the underlying physicochemical principles and a rigorous, data-driven experimental approach. As synthetic methodologies for precise, late-stage fluorination continue to advance, the utility of this remarkable element in crafting safer and more effective medicines is set to expand even further.[1][2]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nedmdg.org [nedmdg.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. multispaninc.com [multispaninc.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Fluorinated Benzylamines: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry. This guide provides an in-depth exploration of the chemical space of fluorinated benzylamines, a privileged structural motif in a multitude of biologically active compounds. We will delve into the synthetic strategies for accessing this diverse chemical class, from classical methods to cutting-edge late-stage fluorination techniques. A significant focus will be placed on the profound impact of fluorine substitution on the physicochemical properties of benzylamines, including basicity (pKa), lipophilicity (logP), and metabolic stability. Through illustrative case studies, we will examine the structure-activity relationships (SAR) of fluorinated benzylamines in the context of G-protein coupled receptor (GPCR) ligands and kinase inhibitors, providing actionable insights for researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource, blending theoretical principles with practical, field-proven methodologies to empower the rational design of next-generation therapeutics.
The Strategic Advantage of Fluorinating Benzylamines in Drug Discovery
The benzylamine moiety is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in crucial hydrogen bonding and ionic interactions with biological targets. The introduction of fluorine, the most electronegative element, into the benzylamine scaffold offers a powerful strategy to modulate a molecule's properties in a predictable and advantageous manner.
The judicious placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by enzymes such as the cytochrome P450 (CYP450) family. This can lead to a longer drug half-life and improved bioavailability.
-
Modulation of Basicity (pKa): The potent electron-withdrawing nature of fluorine can decrease the basicity of the amine group. This fine-tuning of pKa is critical for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, cell permeability, and target engagement.
-
Increased Lipophilicity (logP): Fluorine substitution, particularly in the form of a trifluoromethyl (CF₃) group, can significantly increase a molecule's lipophilicity. This can enhance membrane permeability and improve binding to hydrophobic pockets within a target protein.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the benzylamine side chain, potentially locking the molecule into a bioactive conformation and improving binding affinity and selectivity.
-
Novel Intermolecular Interactions: The polarized C-F bond can participate in non-canonical interactions, such as orthogonal multipolar C–F···C=O interactions and other fluorine-specific contacts, which can contribute to enhanced binding affinity.
This guide will provide the technical details and conceptual framework necessary to harness these benefits in your drug discovery programs.
Synthetic Strategies for Accessing Fluorinated Benzylamines
A diverse array of synthetic methodologies is available to the medicinal chemist for the preparation of fluorinated benzylamines. The choice of strategy often depends on the desired substitution pattern, the stage of the synthetic sequence, and the overall complexity of the target molecule.
Classical Approaches: Building from Fluorinated Precursors
A common and reliable strategy involves the use of readily available fluorinated starting materials.
Reductive amination is a robust and widely used method for the formation of C-N bonds. This two-step, one-pot process involves the reaction of a fluorinated benzaldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding benzylamine.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB-H)
-
Reaction Setup: To a solution of the fluorinated benzaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF)) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated benzylamine.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations as it does not readily reduce the starting aldehyde. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the reducing agent.
Caption: Workflow for Reductive Amination.
Another classical approach involves the Sₙ2 reaction of a fluorinated benzyl halide (typically a bromide or chloride) with a primary or secondary amine. This method is straightforward and effective for a wide range of amines.
Experimental Protocol: Nucleophilic Substitution with a Fluorinated Benzyl Bromide
-
Reaction Setup: Dissolve the fluorinated benzyl bromide (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). Add the amine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq). The excess amine can also serve as the base.
-
Reaction Conditions: Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the amine and the benzyl halide. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Causality: The use of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the amine nucleophile. The base is necessary to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
Modern Approaches: Late-Stage Fluorination
The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable in drug discovery as it allows for the rapid generation of fluorinated analogs from advanced intermediates or even final compounds.
Recent advances in catalysis have enabled the direct conversion of benzylic C-H bonds to C-F bonds. These methods often employ transition metal catalysts or photoredox catalysis to generate a benzylic radical, which is then trapped by a fluorine source.
Conceptual Workflow: Photocatalytic Benzylic C-H Fluorination
-
Generation of Benzylic Radical: A photocatalyst, upon excitation with visible light, abstracts a hydrogen atom from the benzylic position of the substrate, generating a benzylic radical.
-
Fluorine Atom Transfer: The benzylic radical reacts with a fluorine atom transfer reagent, such as N-fluorobenzenesulfonimide (NFSI), to form the C-F bond and regenerate the catalyst.
Causality: This approach leverages the relatively weak nature of the benzylic C-H bond and the ability of photoredox catalysis to perform selective single-electron transfer processes under mild conditions.[1]
References
The Strategic deployment of 3-Fluoro-2-methylbenzylamine in Medicinal Chemistry: A Technical Guide
Introduction: Unveiling the Potential of a Unique Building Block
In the intricate landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and development of novel therapeutics. Among the vast arsenal of available synthons, substituted benzylamines represent a privileged scaffold due to their prevalence in biologically active molecules and their synthetic versatility. This technical guide delves into the specific attributes and applications of 3-Fluoro-2-methylbenzylamine , a seemingly simple yet powerful building block that offers a unique combination of steric and electronic properties. Through an in-depth analysis of its underlying chemical principles and practical applications, we will illuminate the rationale behind its use and provide actionable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthetic Overview
A foundational understanding of a building block begins with its fundamental physicochemical characteristics and synthetic accessibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 771573-36-5 | [1] |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| Appearance | Liquid | [1] |
The synthesis of this compound is not extensively detailed in readily available literature, suggesting it is often prepared on-demand or sourced from specialized suppliers. A common synthetic route would likely involve the reduction of the corresponding nitrile or the reductive amination of 3-fluoro-2-methylbenzaldehyde. The latter serves as a key precursor and is commercially available.[2]
The Medicinal Chemist's Rationale: Why this compound?
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and binding affinity. The 3-fluoro-2-methyl substitution pattern on the benzylamine scaffold offers a nuanced approach to molecular design, providing several key advantages:
-
Metabolic Stability: The fluorine atom can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the compound's half-life in vivo. This is a critical consideration in optimizing pharmacokinetic profiles.
-
Conformational Control: The ortho-methyl group introduces a degree of steric hindrance that can restrict the rotation of the benzyl group. This conformational constraint can be crucial for locking the molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom at the meta-position can subtly influence the basicity (pKa) of the benzylamine nitrogen. This modulation can be critical for optimizing interactions with biological targets and improving properties like cell permeability and oral bioavailability.
-
Exploring Chemical Space: The unique electronic and steric environment created by the combined fluoro and methyl substituents allows for the exploration of novel chemical space, potentially leading to the discovery of ligands with unique binding modes or improved pharmacological profiles compared to unsubstituted or singly substituted analogs.
While specific examples of blockbuster drugs containing the this compound moiety are not readily found in the public domain, its value lies in its application in the early stages of drug discovery for lead optimization and the generation of compound libraries for high-throughput screening. Its N-methylated analog, 3-Fluoro-N-methylbenzylamine, has been noted as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2][3] This suggests that the core 3-fluoro-benzylamine scaffold is of significant interest in the development of central nervous system (CNS) active agents.
Key Synthetic Transformations: A Practical Guide
The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations. The following sections provide detailed, self-validating protocols for three fundamental reactions, explaining the causality behind the experimental choices.
Amide Bond Formation: The Cornerstone of Bioactive Molecules
The formation of an amide bond is one of the most common and critical reactions in medicinal chemistry, as the amide linkage is a key structural feature of peptides, proteins, and a vast array of synthetic drugs.
Protocol: Synthesis of N-(3-Fluoro-2-methylbenzyl)acetamide
This protocol describes a standard acylation of this compound with an acid chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. The use of an inert atmosphere is crucial to prevent the reaction of acetyl chloride with atmospheric moisture.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction between the amine and the highly reactive acid chloride. Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes. The slow addition helps to maintain a low temperature and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine. The sequential washing steps are essential for removing impurities and ensuring a clean product.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude N-(3-Fluoro-2-methylbenzyl)acetamide can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure product.
Causality Behind Choices:
-
Base (TEA/DIPEA): The reaction of an amine with an acid chloride generates hydrochloric acid (HCl). A non-nucleophilic organic base is required to neutralize this acid and drive the reaction to completion. Triethylamine is a common and cost-effective choice.
-
Solvent (DCM): Dichloromethane is a good solvent for both the reactants and is relatively unreactive under these conditions. Its low boiling point facilitates easy removal after the reaction.
-
Stoichiometry: A slight excess of the acylating agent (acetyl chloride) is used to ensure complete consumption of the starting amine.
Diagram: Amide Bond Formation Workflow
Caption: Workflow for the synthesis of an amide from this compound.
Reductive Amination: Forging C-N Bonds with Control
Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers excellent control over the degree of alkylation, avoiding the over-alkylation issues often encountered with direct alkylation using alkyl halides.
Protocol: Synthesis of N-Ethyl-3-fluoro-2-methylbenzylamine
This protocol details the reductive amination of this compound with acetaldehyde.
Materials:
-
This compound (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCE.
-
Imine Formation: Add acetaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the imine intermediate.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent that will reduce the imine in the presence of the unreacted aldehyde. The portion-wise addition helps to control any potential exotherm.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid byproduct. Extract the aqueous layer with DCM.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-ethyl-3-fluoro-2-methylbenzylamine can be purified by flash column chromatography.
Causality Behind Choices:
-
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations because it is less basic and more selective for imines over carbonyls compared to other borohydrides like sodium borohydride (NaBH₄). This selectivity prevents the reduction of the starting aldehyde.
-
Solvent (DCE/DCM): Chlorinated solvents are commonly used as they are good at solubilizing the reactants and are unreactive towards the reducing agent.
-
Stoichiometry: A slight excess of the aldehyde and the reducing agent is used to ensure the complete conversion of the starting amine.
Diagram: Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
N-Alkylation: A Direct but Challenging Transformation
Direct N-alkylation with alkyl halides is a classical method for amine synthesis. However, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts. Careful control of reaction conditions is crucial for achieving the desired mono-alkylation.
Protocol: Synthesis of N-Benzyl-3-fluoro-2-methylbenzylamine
This protocol describes the mono-alkylation of this compound with benzyl bromide.
Materials:
-
This compound (2.0 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer
-
Round-bottom flask
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (2.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile. Using an excess of the starting amine is a key strategy to favor mono-alkylation by increasing the probability that the alkylating agent reacts with the primary amine rather than the secondary amine product.
-
Reagent Addition: Slowly add benzyl bromide (1.0 eq) to the stirred suspension.
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction by TLC. The elevated temperature is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Isolation and Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography to isolate the desired N-benzyl-3-fluoro-2-methylbenzylamine.
Causality Behind Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild inorganic base that is sufficient to neutralize the hydrobromic acid (HBr) formed during the reaction. Its insolubility in the reaction solvent can sometimes be advantageous in driving the reaction forward.
-
Solvent (ACN/DMF): These polar aprotic solvents are excellent for Sₙ2 reactions, effectively solvating the cations while leaving the anions (the nucleophilic amine) relatively free to react.
-
Stoichiometry: The use of an excess of the starting amine is the most critical parameter for favoring mono-alkylation over di-alkylation.
Diagram: N-Alkylation Logical Relationships
Caption: Key factors influencing selective mono-N-alkylation.
Conclusion: A Versatile Tool in the Medicinal Chemist's Toolbox
This compound, while not a component of a blockbuster drug in its own right, represents a valuable and strategically important building block in the drug discovery process. Its unique combination of steric and electronic features provides medicinal chemists with a powerful tool to fine-tune the properties of lead compounds, enhancing metabolic stability, controlling conformation, and modulating basicity. The synthetic accessibility of this compound and its versatility in key chemical transformations, such as amide bond formation, reductive amination, and N-alkylation, ensure its continued relevance in the ongoing quest for novel and effective therapeutics. This guide has provided a comprehensive overview of the rationale for its use and detailed, practical protocols to empower researchers in their synthetic endeavors. As the demand for more sophisticated and precisely tailored drug candidates continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play an increasingly vital role in the future of medicinal chemistry.
References
Initial Biological Activity Screening of 3-Fluoro-2-methylbenzylamine: A Multi-Tiered Approach from In Silico Prediction to In Vitro Validation
An In-Depth Technical Guide:
Executive Summary
The journey of a novel chemical entity from the bench to a potential therapeutic candidate is a rigorous, multi-stage process. The initial screening phase is arguably the most critical, as it dictates whether a compound warrants the substantial investment required for further development. This guide provides a comprehensive, technically-grounded framework for the preliminary biological evaluation of 3-Fluoro-2-methylbenzylamine, a compound of interest due to its structural motifs. We eschew a rigid template, instead presenting a logical, causality-driven workflow that begins with computational assessment, progresses through foundational cytotoxicity screening, and culminates in targeted, hypothesis-driven biological assays. Each step is designed to be a self-validating system, incorporating essential controls and explaining the scientific rationale behind methodological choices to ensure data integrity and build a robust preliminary profile of the compound's activity.
Introduction: Rationale for Screening this compound
This compound is a substituted aromatic amine. While specific biological data on this exact molecule is not widely published, its core structure—a benzylamine moiety—is a well-established pharmacophore present in numerous biologically active compounds. Benzylamine derivatives are known to interact with a variety of biological targets, most notably monoamine oxidase (MAO) enzymes.[1][2] The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.[3]
This initial screening campaign is therefore predicated on a clear hypothesis: Given its structural similarity to known MAO inhibitors, this compound is a candidate for evaluation as a modulator of monoaminergic systems. However, before committing to resource-intensive targeted assays, a systematic, tiered approach is essential to first establish its fundamental drug-like properties and cytotoxic profile.
Tier 0: In Silico and Physicochemical Profiling
Before any wet-lab experiments are initiated, a comprehensive computational analysis is crucial for predicting the compound's pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and overall "drug-likeness".[4][5] This step is invaluable for early identification of potential liabilities that could lead to late-stage attrition.[6][7]
Physicochemical Properties
Key molecular properties determine a drug's behavior in biological systems.[8][9][10] These can be calculated from the compound's structure.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 139.17 g/mol | Influences diffusion and transport across membranes. (Lipinski's Rule: <500) |
| LogP (Lipophilicity) | (Predicted) ~1.5-2.5 | Affects solubility, permeability, and target binding. (Lipinski's Rule: <5) |
| Topological Polar Surface Area (TPSA) | (Predicted) ~38.3 Ų | Predicts membrane permeability and blood-brain barrier penetration. (<140 Ų) |
| Hydrogen Bond Donors | 2 | Influences solubility and target binding interactions. (Lipinski's Rule: <5) |
| Hydrogen Bond Acceptors | 1 | Influences solubility and target binding interactions. (Lipinski's Rule: <10) |
ADMET Prediction
A variety of free and commercial software platforms can predict ADMET properties.[11][12][13] Tools like SwissADME and pkCSM provide valuable initial insights.[14][15]
| ADMET Parameter | Prediction | Implication for Development |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Probable | Suggests potential for CNS activity, aligning with MAO target hypothesis. |
| CYP450 Inhibition | (e.g., Low inhibitor of CYP2D6) | Low potential for drug-drug interactions via this major metabolic pathway. |
| Ames Mutagenicity | Non-mutagen | Indicates a lower likelihood of being carcinogenic. |
| Hepatotoxicity | Low risk | Reduced potential for liver damage. |
This in silico profile suggests that this compound possesses favorable drug-like properties and a low predicted toxicity risk, justifying progression to experimental validation.
Tier 1: Foundational In Vitro Screening
The first experimental step is to assess the compound's general effect on cell health. This establishes a baseline cytotoxicity profile, which is critical for interpreting any specific biological activity observed later.[16][17] A compound that is broadly cytotoxic at the same concentration it shows target engagement is unlikely to be a viable therapeutic. We will use two distinct assays to measure different aspects of cell death.[18]
Experimental Workflow: Foundational Cytotoxicity
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Plating: Seed SH-SY5Y (human neuroblastoma) and HepG2 (human liver carcinoma) cells into separate 96-well plates at a density of 8,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2X working solutions (e.g., 200 µM down to 0.2 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound working solutions (in triplicate) to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., 10 µM Doxorubicin) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[19][20][21]
-
Cell Plating & Treatment: Follow steps 1-4 from the MTT protocol.
-
Sample Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a commercial LDH cytotoxicity kit). Add 50 µL of the reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Readout: Measure the absorbance at 490 nm.
-
Analysis: Use a positive control (cells treated with a lysis buffer to achieve 100% LDH release) to calculate the percentage of cytotoxicity for each compound concentration.
Interpreting Tier 1 Data
The goal is to identify a concentration range where the compound is non-toxic. A potent compound with an IC₅₀ > 50 µM in these assays is generally considered non-cytotoxic at therapeutically relevant concentrations and is a good candidate for progression.
| Cell Line | Assay | Hypothetical IC₅₀ (µM) | Interpretation |
| SH-SY5Y | MTT | > 100 µM | Low metabolic toxicity in neuronal-like cells. |
| SH-SY5Y | LDH | > 100 µM | Low membrane-damaging toxicity in neuronal-like cells. |
| HepG2 | MTT | > 100 µM | Low metabolic toxicity in liver-derived cells. |
Tier 2: Hypothesis-Driven Target Screening
With a confirmed non-toxic concentration window, we can now investigate our primary hypothesis: inhibition of Monoamine Oxidase (MAO). MAOs are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters.[2] There are two main isoforms, MAO-A and MAO-B, and selective inhibitors have different therapeutic applications (e.g., MAO-A for depression, MAO-B for Parkinson's disease).[22][23]
Protocol: MAO-A and MAO-B Inhibition Assay (Fluorometric)
This assay measures the activity of recombinant human MAO-A or MAO-B by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[24]
-
Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes, substrates (e.g., Tyramine or a specific substrate for each isoform), and detection reagents as per a commercial kit's instructions (e.g., Sigma-Aldrich MAK296, Assay Genie BN01013).[25][26]
-
Compound Plating: In a black, 96-well plate, add 10 µL of this compound dilutions (prepared in assay buffer) in triplicate.
-
Controls:
-
Negative Control: Assay buffer only (100% activity).
-
Positive Control (MAO-A): Clorgyline (a known MAO-A inhibitor).
-
Positive Control (MAO-B): Selegiline (a known MAO-B inhibitor).
-
-
Enzyme Addition: Add 50 µL of the prepared MAO-A or MAO-B enzyme solution to each well. Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 40 µL of the substrate/developer mix to all wells to start the reaction.
-
Kinetic Readout: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30-40 minutes.
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Determine the percent inhibition relative to the negative control and calculate the IC₅₀ value for both MAO-A and MAO-B.
Visualizing the Mechanism of Action
Interpreting Tier 2 Data
The results will reveal the compound's potency and selectivity for the MAO isoforms.
| Target | Hypothetical IC₅₀ (µM) | Selectivity Index (SI) | Interpretation |
| MAO-A | 25.4 µM | - | Moderate inhibitor of MAO-A. |
| MAO-B | 0.8 µM | 31.75 (IC₅₀ MAO-A / IC₅₀ MAO-B) | Potent and selective inhibitor of MAO-B. |
A selectivity index >10 is generally considered significant. A result like the one above would classify this compound as a potent and selective MAO-B inhibitor.
Hit Progression and Future Directions
The initial screening cascade provides a decision-making framework. A "hit" compound is one that demonstrates specific biological activity at non-cytotoxic concentrations.
Decision Logic for Hit Progression
Based on our hypothetical data, this compound would be classified as a High-Quality Hit .
Recommended Next Steps
-
Orthogonal Assays: Confirm MAO-B inhibition using a different assay format (e.g., radioligand binding or a cell-based model measuring downstream effects).
-
Mechanism of Inhibition Studies: Determine if the inhibition is reversible or irreversible and competitive or non-competitive using kinetic studies (e.g., Lineweaver-Burk plots).[23]
-
Broader Profiling: Screen against a wider panel of receptors and enzymes (e.g., a kinome panel or GPCR panel) to identify any potential off-target activities.[27][28]
-
In Vivo Studies: If in vitro data remains promising, proceed to pharmacokinetic (PK) and efficacy studies in relevant animal models of neurodegenerative disease.
Conclusion
This technical guide outlines a systematic, efficient, and scientifically rigorous strategy for the initial biological screening of this compound. By integrating in silico predictions with a tiered in vitro testing cascade, this approach maximizes the generation of meaningful data while conserving resources. The process begins with establishing a safe therapeutic window through general cytotoxicity assays before moving to hypothesis-driven experiments. Our hypothetical results successfully identified the compound as a potent, selective, and non-cytotoxic MAO-B inhibitor, validating the screening funnel and classifying the molecule as a high-quality hit worthy of significant further investigation in the drug discovery pipeline.
References
- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. rajournals.in [rajournals.in]
- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 12. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 13. ADMET-AI [admet.ai.greenstonebio.com]
- 14. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. scholarworks.utep.edu [scholarworks.utep.edu]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 21. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 22. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 23. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. resources.bio-techne.com [resources.bio-techne.com]
- 25. sigmaaldrich.cn [sigmaaldrich.cn]
- 26. assaygenie.com [assaygenie.com]
- 27. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 3-Fluoro-2-methylbenzylamine: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 3-Fluoro-2-methylbenzylamine, a valuable substituted benzylamine intermediate in the development of pharmaceuticals and other specialty chemicals. The strategic placement of the fluorine and methyl groups on the aromatic ring presents unique considerations in synthetic planning. This document explores three distinct and reliable synthetic pathways, offering researchers and drug development professionals a comparative analysis to select the most suitable route based on available starting materials, scalability, and laboratory capabilities.
The protocols herein are presented with an emphasis on not just the procedural steps, but also the underlying chemical principles and mechanistic rationale. This approach is intended to empower the researcher to not only replicate the synthesis but also to adapt and troubleshoot the procedures effectively.
Comparative Overview of Synthetic Strategies
Three primary synthetic strategies are detailed, each commencing from a readily accessible precursor:
-
Route 1: Reductive Amination of 3-Fluoro-2-methylbenzaldehyde. This is a direct and often high-yielding approach that forms the carbon-nitrogen bond in a single pot.
-
Route 2: Nucleophilic Substitution of 3-Fluoro-2-methylbenzyl Bromide. This classic transformation is explored via the Gabriel synthesis to ensure the selective formation of the primary amine.
-
Route 3: Reduction of 3-Fluoro-2-methylbenzonitrile. This pathway offers an alternative for when the corresponding nitrile is the more accessible starting material.
| Synthetic Route | Starting Material | Key Transformation | Advantages | Considerations |
| 1 | 3-Fluoro-2-methylbenzaldehyde | Reductive Amination | Typically a one-pot reaction, good atom economy. | Requires control over imine formation and reduction to avoid side reactions. |
| 2 | 3-Fluoro-2-methylbenzyl Bromide | Gabriel Synthesis | High selectivity for the primary amine, avoids overalkylation. | A two-step process, use of hydrazine in the workup. |
| 3 | 3-Fluoro-2-methylbenzonitrile | Nitrile Reduction | Utilizes a different class of starting material. | Requires potent reducing agents like LiAlH₄ or high-pressure hydrogenation. |
Route 1: Reductive Amination of 3-Fluoro-2-methylbenzaldehyde
This method is a cornerstone of amine synthesis, proceeding through the in-situ formation of an imine from the aldehyde and an ammonia source, which is then reduced to the target benzylamine. The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 3-fluoro-2-methylbenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, such as sodium borohydride, then delivers a hydride to the electrophilic carbon of the imine, yielding the desired primary amine. The mildly acidic conditions often employed facilitate both imine formation and the activity of the reducing agent.
Caption: Reductive Amination Workflow.
Experimental Protocol
Materials:
-
3-Fluoro-2-methylbenzaldehyde (1.0 eq)
-
Ammonia in methanol (7 N solution, 10 eq)
-
Sodium borohydride (NaBH₄, 1.5 eq)
-
Methanol (solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-fluoro-2-methylbenzaldehyde in methanol, add the methanolic ammonia solution.
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Route 2: Synthesis via Gabriel Phthalimide Method from 3-Fluoro-2-methylbenzyl Bromide
The Gabriel synthesis is a robust method for the preparation of primary amines, effectively preventing the overalkylation that can plague direct amination with ammonia.[1] The use of phthalimide as a protected form of ammonia is the key to this selectivity.[2]
Mechanistic Rationale
The synthesis begins with the deprotonation of phthalimide by a base, typically potassium hydroxide, to form the nucleophilic potassium phthalimide. This phthalimide anion then displaces the bromide from 3-fluoro-2-methylbenzyl bromide in an SN2 reaction to form N-(3-fluoro-2-methylbenzyl)phthalimide.[3] The final step involves the cleavage of the phthalimide group, commonly with hydrazine (the Ing-Manske procedure), to release the desired primary amine and form a stable phthalhydrazide byproduct.[1][4]
Caption: Gabriel Synthesis Workflow.
Experimental Protocol
Materials:
-
3-Fluoro-2-methylbenzyl bromide (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (1.5 eq)
-
Ethanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (2 M)
Procedure:
-
Dissolve 3-fluoro-2-methylbenzyl bromide and potassium phthalimide in DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting bromide is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate (N-(3-fluoro-2-methylbenzyl)phthalimide), wash with water, and dry.
-
Suspend the dried intermediate in ethanol and add hydrazine hydrate.
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture and filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and extract with 1 M HCl.
-
Wash the acidic aqueous layer with dichloromethane.
-
Basify the aqueous layer with 2 M NaOH until pH > 12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Route 3: Reduction of 3-Fluoro-2-methylbenzonitrile
The reduction of a nitrile group is a fundamental transformation that provides a direct route to primary amines. This method is particularly useful when the corresponding benzonitrile is readily available.
Mechanistic Rationale
The reduction of the nitrile can be achieved through two primary methods: catalytic hydrogenation or with a chemical hydride reducing agent like lithium aluminum hydride (LiAlH₄).
-
With LiAlH₄: The reaction proceeds via two successive nucleophilic additions of hydride ions from the AlH₄⁻ species to the electrophilic carbon of the nitrile.[5][6] The first addition forms an imine anion, which is then further reduced to a dianion. An aqueous workup then protonates the nitrogen to yield the primary amine.[7]
-
With Catalytic Hydrogenation: The nitrile is adsorbed onto the surface of a metal catalyst (e.g., Raney Nickel). Hydrogen gas is also adsorbed and dissociates into hydrogen atoms on the catalyst surface. These hydrogen atoms are then added across the carbon-nitrogen triple bond in a stepwise manner to form the amine.
Caption: Nitrile Reduction Workflow.
Experimental Protocol (using LiAlH₄)
Materials:
-
3-Fluoro-2-methylbenzonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 2.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C, add a solution of 3-fluoro-2-methylbenzonitrile in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH solution (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with several portions of diethyl ether.
-
Combine the filtrate and the washings.
-
Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include a singlet for the benzylic CH₂ protons, a singlet for the methyl protons, and multiplets for the aromatic protons, with characteristic splitting patterns due to fluorine-proton coupling.
-
¹³C NMR: The spectrum will show distinct signals for the benzylic carbon, the methyl carbon, and the aromatic carbons, with some carbons showing coupling to the fluorine atom.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations in the region of 3300-3400 cm⁻¹, C-H stretching of the aromatic and aliphatic groups, and C-F stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound would be observed, along with characteristic fragmentation patterns.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust Protocol for the Reductive Amination of 3-Fluoro-2-methylbenzaldehyde
Abstract
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry and drug development for its reliability in forming crucial carbon-nitrogen bonds.[1][2] This application note provides a detailed, field-proven protocol for the reductive amination of 3-fluoro-2-methylbenzaldehyde, a substrate featuring common structural motifs in pharmaceutical candidates. We will delve into the mechanistic rationale for reagent selection, present a step-by-step procedure using sodium triacetoxyborohydride (NaBH(OAc)₃), and discuss reaction optimization, work-up, and purification. The protocol is designed for broad applicability with both primary and secondary amines, offering researchers a reliable method for synthesizing a diverse range of substituted benzylamine derivatives.
Introduction and Scientific Rationale
The synthesis of secondary and tertiary amines is a frequent objective in the development of new chemical entities. Reductive amination offers a highly controlled and efficient alternative to methods like direct alkylation of amines, which can be plagued by overalkylation issues.[3][4] The process typically occurs in a one-pot fashion, involving the initial condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[5]
Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
For this protocol, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice. Its advantages over other common hydride reagents are significant:[1]
-
Chemoselectivity: STAB is a mild and selective reducing agent. The rate of reduction for iminium ions is substantially faster than for aldehydes or ketones, which minimizes the formation of the corresponding alcohol byproduct (3-fluoro-2-methylbenzyl alcohol).[1][6][7] This selectivity allows for a convenient one-pot procedure where all reagents can be mixed from the outset.
-
Mild Reaction Conditions: The reaction proceeds efficiently at ambient temperature and does not require strict pH control, unlike reagents such as sodium cyanoborohydride (NaBH₃CN).[3]
-
Safety Profile: STAB is less toxic than sodium cyanoborohydride, which can produce hazardous cyanide byproducts.[8]
-
Functional Group Tolerance: The mildness of STAB allows for its use with substrates containing a wide array of functional groups, including esters, nitro groups, and carbon-carbon multiple bonds.[6][9]
The substrate, 3-fluoro-2-methylbenzaldehyde, possesses steric hindrance from the ortho-methyl group, which can slow the rate of imine formation. However, the protocol described is robust enough to overcome this challenge, leading to high yields of the desired amine product.
Reaction Mechanism
The reductive amination using STAB proceeds through a two-stage mechanism within a single pot:
-
Iminium Ion Formation: The aldehyde carbonyl reacts with the amine nucleophile to form a hemiaminal intermediate. Under the reaction conditions, which are often neutral or weakly acidic, this intermediate readily dehydrates to form a Schiff base (imine). The imine is then protonated to generate a highly electrophilic iminium ion. The presence of a stoichiometric amount of acetic acid can be used to catalyze this step, particularly with less reactive ketones, though it is often unnecessary for aldehydes.[6][7]
-
Hydride Reduction: The STAB reagent, specifically the borohydride, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is rapid and irreversible, yielding the final secondary or tertiary amine product.
Caption: General mechanism of one-pot reductive amination.
Detailed Experimental Protocol
This protocol describes the general procedure for reacting 3-fluoro-2-methylbenzaldehyde with a representative primary amine (e.g., benzylamine) or a secondary amine (e.g., morpholine).
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| 3-Fluoro-2-methylbenzaldehyde | ≥98% | Sigma-Aldrich | Store under nitrogen. |
| Amine (Primary or Secondary) | ≥98% | Sigma-Aldrich | Ensure amine is free of significant impurities. |
| Sodium triacetoxyborohydride (STAB) | ≥95% | Sigma-Aldrich | Moisture sensitive; handle quickly.[10] |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | Preferred solvent.[6][9] THF is an alternative. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | For drying organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
3.2. Equipment
-
Round-bottom flask with magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-fluoro-2-methylbenzaldehyde (1.0 eq.).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the amine (1.1 eq. for primary amines, 1.2 eq. for secondary amines) via syringe.
-
Rationale: A slight excess of the amine helps drive the imine formation equilibrium forward. DCE is the preferred solvent for its ability to solubilize reagents and its compatibility with STAB.[9]
-
-
Stirring: Stir the mixture at room temperature for 20-30 minutes.
-
Rationale: This initial period allows for the formation of the hemiaminal and subsequent imine/iminium ion intermediate before the reducing agent is introduced.
-
-
Addition of STAB: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in one portion. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.
-
TLC System: A typical mobile phase is 20-40% ethyl acetate in hexanes. Visualize spots using a UV lamp (254 nm).
-
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Rationale: The bicarbonate solution neutralizes any remaining acidic species and quenches the excess STAB reagent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine product.
Caption: Step-by-step experimental workflow diagram.
Expected Results and Troubleshooting
This protocol is expected to provide good to excellent yields for a variety of primary and secondary amines.
| Amine Type | Example Amine | Typical Yield | Key Considerations |
| Primary (Aliphatic) | Cyclohexylamine | 85-95% | Dialkylation is a potential side reaction but is slow with STAB.[6] Using a slight excess (1.1 eq) is optimal. |
| Primary (Benzylic) | Benzylamine | 80-90% | Reaction is generally clean. |
| Secondary (Cyclic) | Morpholine | 90-98% | Reactions are typically fast and high-yielding. |
| Secondary (Acyclic) | Diethylamine | 75-85% | Steric hindrance can slow the reaction; may require longer reaction times. |
| Primary (Aniline) | Aniline | 60-75% | Weakly nucleophilic amines may require longer reaction times or the addition of a catalytic amount of acetic acid (0.1 eq). |
Troubleshooting:
-
Incomplete Reaction: If the starting aldehyde persists, ensure all reagents and solvents were anhydrous. The potency of STAB can degrade over time with exposure to moisture.[8] An additional portion of STAB can be added if necessary.
-
Formation of Alcohol Byproduct: This indicates that the reduction of the aldehyde is competing with the reduction of the iminium ion. This is rare with STAB but can occur if imine formation is unusually slow. Ensure the amine and aldehyde are pre-stirred before adding the reducing agent.
-
Difficulty in Purification: The product amine may co-elute with unreacted starting amine. An acid-base extraction can be employed before chromatography: dissolve the crude product in ethyl acetate, wash with 1M HCl to extract the amine into the aqueous layer, neutralize the aqueous layer with NaOH, and then back-extract the purified amine into ethyl acetate.
Conclusion
The one-pot reductive amination of 3-fluoro-2-methylbenzaldehyde using sodium triacetoxyborohydride is a highly efficient, versatile, and reliable method for synthesizing a wide range of N-substituted benzylamines. The protocol's mild conditions, broad functional group tolerance, and high chemoselectivity make it an indispensable tool for researchers in organic synthesis and drug discovery. By understanding the underlying mechanism and following the detailed procedure, scientists can confidently apply this method to accelerate their research programs.
References
- 1. benchchem.com [benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
"N-alkylation of 3-Fluoro-2-methylbenzylamine conditions"
An Application Guide to the N-Alkylation of 3-Fluoro-2-methylbenzylamine
Introduction
This compound is a substituted primary amine that serves as a valuable building block in the synthesis of complex organic molecules. Its N-alkylated derivatives are of significant interest in medicinal chemistry and drug development, forming the core scaffold of numerous biologically active compounds. The introduction of an alkyl group to the nitrogen atom modulates the amine's basicity, lipophilicity, and steric profile, which can profoundly influence its interaction with biological targets.
However, the N-alkylation of primary amines like this compound is not without its challenges. The primary difficulty lies in controlling the reaction to achieve selective mono-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.[1][2][3] This guide provides a detailed overview of robust methodologies to achieve the selective N-alkylation of this compound, offering insights into the underlying chemical principles and providing detailed, field-proven protocols for immediate application.
Section 1: Mechanistic Considerations in N-Alkylation
The successful N-alkylation of this compound hinges on understanding and controlling the fundamental reaction mechanisms. The two most prevalent strategies are direct alkylation via nucleophilic substitution and reductive amination.
Direct Alkylation via Nucleophilic Substitution (Sₙ2)
In this classic approach, the lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
A significant drawback of this method is the potential for over-alkylation.[3] The secondary amine product is generally more electron-rich and less sterically hindered than the primary amine, making it a more potent nucleophile.[3] Consequently, it can compete with the starting material for the alkylating agent, leading to a mixture of mono- and di-alkylated products.[1][3]
Figure 1: Competing reaction pathways in direct N-alkylation.
Strategies to favor mono-alkylation include using a large excess of the starting amine, slow addition of the alkylating agent, or employing specific bases like cesium carbonate (Cs₂CO₃), which can modulate the reactivity through ion-pairing effects.[4]
Reductive Amination
Reductive amination is a highly controlled and versatile method for N-alkylation that circumvents the issue of over-alkylation.[3][5] This one-pot procedure involves two key steps:
-
Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, with the concurrent loss of a water molecule.[6]
-
In-situ Reduction: The imine is immediately reduced by a mild reducing agent present in the reaction mixture to yield the target secondary amine.[6][7]
Because the imine intermediate is formed only once on the primary amine, this method provides excellent selectivity for the mono-alkylated product.[5] Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the imine in the presence of the carbonyl starting material.[5][8]
Section 2: Comparative Overview of Synthetic Strategies
The choice of alkylation method depends on several factors, including the nature of the desired alkyl group, the availability of starting materials, and the desired scale of the reaction.
| Strategy | Alkylating Agent | Typical Conditions | Advantages | Disadvantages | References |
| Direct Alkylation | Alkyl Halides (R-X), Tosylates (R-OTs) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (DMF, MeCN), 25-80 °C | Simple setup; readily available alkyl halides. | Risk of over-alkylation; generation of salt waste. | [1][3][4] |
| Reductive Amination | Aldehydes (R-CHO), Ketones (R₂C=O) | Mild Reducing Agent (e.g., NaBH(OAc)₃), Solvent (DCM, MeOH), RT | Excellent control of mono-alkylation; broad substrate scope; one-pot procedure. | Requires carbonyl starting materials; reducing agents can be moisture-sensitive. | [5][6][8][9] |
| Catalytic Alkylation (Borrowing Hydrogen) | Alcohols (R-CH₂OH) | Transition Metal Catalyst (e.g., Ru, Ir, Ni), Base, High Temp (120-180 °C) | "Green" method using alcohols; high atom economy; water is the only byproduct. | Requires a catalyst; high reaction temperatures; potential for catalyst poisoning. | [10][11][12][13] |
Section 3: Detailed Experimental Protocols
Safety Note: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Direct Mono-Alkylation with an Alkyl Bromide and Cesium Carbonate
This protocol leverages the "cesium effect" to promote selective mono-alkylation over di-alkylation.[4]
Materials:
-
This compound (1.0 eq.)
-
Alkyl Bromide (e.g., 1-bromobutane) (1.0 eq.)
-
Cesium Carbonate (Cs₂CO₃) (1.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and cesium carbonate (1.0 eq.).
-
Add anhydrous DMF to dissolve the reactants (approx. 0.1 M concentration).
-
Stir the mixture at room temperature (25 °C) for 15 minutes.
-
Slowly add the alkyl bromide (1.0 eq.) dropwise to the stirring mixture over 30 minutes.
-
Allow the reaction to stir at 25 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amine and the formation of the product.
Work-up and Purification:
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl-3-fluoro-2-methylbenzylamine.
Protocol 2: Reductive Amination with an Aldehyde and NaBH(OAc)₃
This protocol is a highly reliable method for clean, selective mono-alkylation.[9]
Materials:
-
This compound (1.0 eq.)
-
Aldehyde (e.g., Butyraldehyde) (1.1 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in DCM or DCE (approx. 0.2 M).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive aldehydes, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq.) to the stirred solution. Note: The addition may cause some effervescence.
-
Continue stirring the reaction at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the same organic solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 4: General Workflow and Troubleshooting
The overall process for synthesizing and purifying N-alkylated this compound follows a logical sequence.
Figure 2: General experimental workflow for N-alkylation.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive reducing agent (moisture contamination); Insufficient reaction time or temperature; Poor solubility of reagents. | Use freshly opened or properly stored NaBH(OAc)₃; Increase reaction time or gently heat (40-50 °C); Choose a solvent in which all reactants are soluble. |
| Significant Over-alkylation (Direct Alkylation) | Product amine is more reactive; Stoichiometry of alkylating agent is too high. | Use a 2-3 fold excess of the starting amine; Add the alkylating agent slowly via syringe pump; Switch to reductive amination.[3] |
| Incomplete Imine Formation (Reductive Amination) | Sterically hindered or deactivated carbonyl; Presence of water. | Add a catalytic amount of acetic acid (AcOH); Use a dehydrating agent like anhydrous MgSO₄ or molecular sieves. |
| Complex Mixture of Products | Reagent decomposition; Side reactions. | Ensure purity of starting materials (benzylamine can oxidize over time[14]); Lower the reaction temperature; Degas solvents if necessary. |
Section 5: References
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. --INVALID-LINK--
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. --INVALID-LINK--
-
The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help!--INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine. --INVALID-LINK--
-
BenchChem. (n.d.). optimizing reaction conditions for N-alkylation of amines. --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. --INVALID-LINK--
-
Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1214–1216. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. --INVALID-LINK--
-
National Institutes of Health. (2024). Photochemical 1,3-boronate rearrangement enables three-component N-alkylation for α-tertiary hydroxybenzylamine synthesis. --INVALID-LINK--
-
ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. --INVALID-LINK--
-
ResearchGate. (n.d.). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. --INVALID-LINK--
-
Lund University. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. --INVALID-LINK--
-
ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. --INVALID-LINK--
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. --INVALID-LINK--
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). --INVALID-LINK--
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. --INVALID-LINK--
-
BenchChem. (n.d.). Experimental procedure for N-alkylation of primary amines. --INVALID-LINK--
-
YouTube. (2020). Phase Transfer Catalysis (Mechanism and Applications). --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. --INVALID-LINK--
-
Reddit. (n.d.). How to purify Benzylamine?--INVALID-LINK--
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for the Utilization of 3-Fluoro-2-methylbenzylamine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, parallel synthesis has emerged as a cornerstone for the rapid generation of compound libraries, enabling efficient lead identification and optimization.[1][2][3] The selection of versatile and strategically functionalized building blocks is paramount to the success of these campaigns. This document provides detailed application notes and protocols for the use of 3-Fluoro-2-methylbenzylamine, a valuable primary amine building block, in parallel synthesis workflows. We will explore its application in robust and high-throughput amenable reactions such as amide bond formation and reductive amination, providing step-by-step protocols and discussing the rationale behind experimental design.
Introduction: The Strategic Advantage of this compound in Library Synthesis
Parallel synthesis allows for the simultaneous creation of a multitude of distinct molecules, significantly accelerating the drug discovery timeline.[1][2] The core principle lies in systematically varying reactants that are combined in a series of reactions to produce a library of related compounds. The choice of amine is a critical diversification point in many library designs.
This compound offers a unique combination of structural features that make it an attractive building block for medicinal chemistry:
-
Primary Amine Functionality: The presence of a primary amine allows for its ready participation in a wide array of reliable chemical transformations, most notably amide bond formation and reductive amination.[4][5]
-
Fluorine Substitution: The fluorine atom can significantly influence the physicochemical properties of the final compounds. It is known to enhance metabolic stability, increase lipophilicity, and modulate pKa, potentially improving pharmacokinetic profiles and binding affinity.[6]
-
Methyl Group: The ortho-methyl group provides steric bulk, which can be used to probe the steric tolerance of a biological target's binding pocket. This substitution can also influence the conformation of the final molecule.
-
Structural Uniqueness: The specific substitution pattern of this compound provides access to a distinct chemical space compared to more commonly used benzylamines, contributing to the structural diversity of a compound library.
General Workflow for Parallel Synthesis
A typical parallel synthesis workflow, whether in solution-phase or on solid support, involves several key stages. The following diagram illustrates a generalized process.
Caption: A generalized workflow for parallel synthesis from library design to compound archiving.
Core Applications and Protocols
The following protocols are designed for execution in parallel, for instance, using a 96-well plate format. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[7][8]
Amide Bond Formation
Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry.[9][10] The reaction of this compound with a library of carboxylic acids is a robust method for generating a diverse set of amides.
Caption: Reaction scheme for parallel amide bond formation.
Protocol: Parallel Solution-Phase Amide Coupling
This protocol details the coupling of this compound with a library of 96 diverse carboxylic acids.
Materials:
-
This compound
-
Library of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous DMF.
-
Prepare a 0.5 M solution of each carboxylic acid from the library in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.55 M solution of HATU in anhydrous DMF.
-
Prepare a 1.5 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (0.05 mmol) of the corresponding carboxylic acid solution.
-
Add 100 µL (0.05 mmol, 1.0 eq) of the this compound stock solution to each well.
-
Add 100 µL (0.055 mmol, 1.1 eq) of the HATU stock solution to each well.
-
Initiate the reaction by adding 100 µL (0.15 mmol, 3.0 eq) of the DIPEA stock solution to each well.
-
-
Reaction Execution:
-
Seal the reaction block securely with a sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 500 µL of water to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously. Allow the layers to separate.
-
Transfer the organic layer to a new 96-well plate for analysis and purification.
-
High-throughput purification is typically performed using preparative HPLC-MS.[11][12]
-
Rationale:
-
HATU is a highly effective and commonly used coupling reagent that minimizes side reactions and racemization for chiral carboxylic acids.[13]
-
DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed during the reaction and to facilitate the activation of the carboxylic acid.
-
DMF is a polar aprotic solvent that is excellent for solubilizing a wide range of reactants.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Good solubility for reactants and reagents. |
| Coupling Reagent | HATU (1.1 eq) | Efficient amide bond formation with low epimerization.[13] |
| Base | DIPEA (3.0 eq) | Neutralizes acid byproducts and facilitates reaction. |
| Temperature | Room Temperature | Sufficient for most amide couplings with HATU. |
| Time | 12-16 hours | Allows for completion of the reaction for a diverse set of substrates. |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is highly amenable to parallel synthesis.[14][15] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine.
Protocol: Parallel Solution-Phase Reductive Amination
This protocol describes the reaction of this compound with a library of 96 aldehydes.
Materials:
-
This compound
-
Library of aldehydes
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Stock Solutions/Slurries:
-
Prepare a 0.5 M solution of this compound in DCM.
-
Prepare a 0.5 M solution of each aldehyde from the library in DCM in a separate 96-well plate.
-
Weigh solid Sodium triacetoxyborohydride into each well of a 96-well plate (approx. 32 mg, 0.15 mmol per well).
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well containing STAB, add 100 µL (0.05 mmol) of the corresponding aldehyde solution.
-
Add 100 µL (0.05 mmol, 1.0 eq) of the this compound stock solution to each well.
-
(Optional) Add 5 µL of acetic acid to each well to catalyze imine formation.
-
-
Reaction Execution:
-
Seal the reaction block and place it on an orbital shaker at room temperature for 16-24 hours.
-
-
Work-up and Purification:
Rationale:
-
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[16] It is stable in anhydrous solvents and does not reduce the starting aldehyde.
-
DCM/DCE are common solvents for this reaction.
-
Acetic acid can catalyze the formation of the imine intermediate, accelerating the reaction rate for less reactive carbonyls.
| Parameter | Condition | Rationale |
| Solvent | DCM or DCE | Aprotic solvent, compatible with the reducing agent. |
| Reducing Agent | Sodium Triacetoxyborohydride (1.5-2.0 eq) | Mild and selective for the imine intermediate.[16] |
| Catalyst | Acetic Acid (optional) | Speeds up the formation of the imine. |
| Temperature | Room Temperature | Generally sufficient for most substrates. |
| Time | 16-24 hours | Ensures completion across a diverse aldehyde library. |
Safety and Handling
This compound, like other benzylamines, should be handled with care.
-
Causes severe skin burns and eye damage. [7] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
May cause respiratory irritation. Handle in a well-ventilated chemical fume hood.
-
Incompatible materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][17]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its unique substitution pattern and amenability to robust, high-throughput reactions like amide bond formation and reductive amination allow for the efficient generation of diverse and novel compound libraries. The protocols provided herein offer a solid foundation for researchers to incorporate this reagent into their discovery workflows, enabling the exploration of new chemical space and the acceleration of lead discovery programs.
References
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. asynt.com [asynt.com]
- 3. mt.com [mt.com]
- 4. Library Synthesis - Enamine [enamine.net]
- 5. books.rsc.org [books.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tarosdiscovery.com [tarosdiscovery.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. fishersci.com [fishersci.com]
"analytical methods for quantifying 3-Fluoro-2-methylbenzylamine"
An Application Guide to the Quantitative Analysis of 3-Fluoro-2-methylbenzylamine
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic amine that serves as a crucial building block in medicinal chemistry and the synthesis of novel pharmaceutical agents. The precise positioning of the fluoro and methyl groups on the benzyl ring imparts specific steric and electronic properties, influencing its reactivity and the biological activity of its derivatives.[1][2] Consequently, the accurate and reliable quantification of this intermediate is paramount for ensuring the quality, consistency, and yield of downstream synthetic processes in research and drug development.
This document provides detailed application notes and protocols for the quantitative analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering a technical guide grounded in established analytical principles. We will explore the two most robust and widely applicable methods for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The guide explains the causality behind experimental choices, provides self-validating protocols, and addresses special considerations such as chiral purity analysis.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for robust method development.
| Property | Value | Source |
| CAS Number | 771573-36-5 | [3] |
| Molecular Formula | C₈H₁₀FN | [3] |
| Molecular Weight | 139.17 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Purity (Typical) | ~97% | [3] |
| Storage Temperature | Ambient | [3] |
Strategic Approach to Method Selection
The choice between GC-MS and HPLC is dictated by the analyte's properties and the specific analytical objective (e.g., purity assessment vs. quantification in a complex matrix). This compound is a volatile, thermally stable liquid, making it an excellent candidate for GC-MS. Its aromatic structure also contains a chromophore, enabling sensitive detection by UV-Vis spectroscopy, which is ideal for HPLC.
Caption: Method selection flowchart for this compound.
Application Note 1: Purity and Quantification by GC-MS
1.1. Principle and Justification
Gas Chromatography-Mass Spectrometry is the premier technique for analyzing volatile and semi-volatile compounds. The benzylamine is vaporized and separated from other components based on its boiling point and interactions with a non-polar stationary phase. The mass spectrometer then fragments the eluted compound, generating a unique mass spectrum that serves as a definitive fingerprint for identity confirmation and allows for highly sensitive quantification. This method is particularly powerful for identifying and quantifying impurities, making it ideal for quality control of starting materials.[4]
1.2. Experimental Protocol
This protocol is adapted from established methods for analyzing isomeric fluorobenzylamines.[4]
1.2.1. Sample and Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with high-purity methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Solution: Prepare the sample to be analyzed at an expected concentration of ~25 µg/mL in methanol.
1.2.2. Instrumentation and Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust platform for this analysis. |
| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading while maintaining sensitivity. |
| Injection Volume | 1 µL | Standard volume for quantitative analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert gas providing optimal chromatographic efficiency. |
| Column | J&W Scientific DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for aromatic amines. |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C @ 20 °C/min, hold 5 min | An initial hold separates solvent, followed by a rapid ramp to elute the analyte efficiently. |
| MS System | Agilent 5977B or equivalent | Provides high sensitivity and spectral library matching capabilities. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy for generating reproducible fragmentation patterns. |
| Source Temp. | 230 °C | Optimal temperature to maintain ion integrity. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan provides a complete spectrum for identity confirmation. SIM mode enhances sensitivity by monitoring characteristic ions. |
| SIM Ions | m/z 139 (M⁺), 124 ([M-CH₃]⁺), 109 ([M-CH₂NH₂]⁺) | These ions are predicted based on the structure and fragmentation of similar benzylamines.[5] The molecular ion (139) provides specificity. |
1.3. Data Analysis and System Validation
-
Identification: Confirm the identity of this compound by matching its retention time and mass spectrum against the authenticated reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the primary SIM ion (m/z 139) against the concentration of the standards. The concentration of the unknown sample is determined from this curve.
-
Validation: The method's trustworthiness is established by confirming linearity (R² > 0.995), accuracy (recovery of spiked samples), and precision (repeatability of injections). The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on signal-to-noise ratios.
Application Note 2: Routine Quantification by RP-HPLC
2.1. Principle and Justification
Reversed-Phase High-Performance Liquid Chromatography is a highly versatile and robust technique for routine quality control and quantification. The analyte is separated on a non-polar (C18) stationary phase using a polar mobile phase. The amine functional group requires careful pH control of the mobile phase to ensure good peak shape and retention.[6] Detection via UV absorbance at a wavelength where the aromatic ring absorbs strongly provides excellent sensitivity and linearity.[7] This method is often faster and more accessible than GC-MS for high-throughput quantitative analysis.
Caption: General workflow for RP-HPLC analysis.
2.2. Experimental Protocol
This protocol is based on established methods for substituted aromatic compounds.[7]
2.2.1. Reagent and Sample Preparation
-
Mobile Phase: A mixture of Methanol and Water (e.g., 70:30 v/v). To ensure good peak shape for the amine, add 0.1% Trifluoroacetic Acid (TFA) or use a phosphate buffer at pH 3.0. The acidic modifier protonates the amine, preventing tailing.
-
Diluent: Use the mobile phase as the diluent for all standards and samples to avoid solvent mismatch effects.
-
Stock and Calibration Standards: Prepare as described in the GC-MS section (1.2.1), but use the mobile phase as the diluent.
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the mobile phase.
2.2.2. Instrumentation and Parameters
| Parameter | Setting | Rationale |
| HPLC System | Waters Alliance e2695 or equivalent | A standard, reliable system for routine analysis. |
| Detector | UV-Vis Detector (e.g., Waters 2489) | Provides sensitive detection for aromatic compounds. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | Industry-standard stationary phase for non-polar to moderately polar analytes. |
| Mobile Phase | 70:30 (v/v) Methanol : Water with 0.1% TFA | The organic/aqueous ratio ensures adequate retention. TFA is a common ion-pairing agent that improves peak symmetry for basic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection λ | 254 nm | A common wavelength for aromatic compounds, providing a strong signal. A full UV scan of the analyte can determine the absorbance maximum for optimal sensitivity. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
2.3. Data Analysis and System Validation
-
Quantification: Create a calibration curve by plotting the peak area at 254 nm versus the concentration of the prepared standards. Determine the concentration of the unknown sample by interpolation from the linear regression of the curve.
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include peak asymmetry (should be < 1.5), theoretical plates (>2000), and retention time precision (%RSD < 1%).
-
Validation: As with GC-MS, the method must be validated for linearity, accuracy, precision, LOD, and LOQ to ensure it is fit for purpose.
Special Consideration: Chiral Purity Analysis
If this compound is synthesized via a non-stereospecific route or used in stereoselective synthesis, it may exist as a racemic mixture. As different enantiomers can have vastly different pharmacological effects, quantifying enantiomeric excess (e.e.) is often a regulatory and scientific necessity.[8]
3.1. Recommended Technique: Chiral HPLC
Direct separation of enantiomers is most effectively achieved using Chiral HPLC, which employs a chiral stationary phase (CSP).[8][9]
3.2. Protocol Outline for Chiral Method Development
-
Column Screening: The selection of a chiral column is largely empirical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point for screening.
-
Mobile Phase Selection:
-
Normal Phase: Typically consists of a non-polar solvent like Hexane or Heptane with a polar modifier such as Isopropanol (IPA) or Ethanol. This mode often provides the best selectivity for chiral separations.
-
Reversed Phase: Uses standard mobile phases like Acetonitrile/Water or Methanol/Water.
-
-
Optimization: Once initial separation is observed, optimize the resolution by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.
-
Detection: Use UV detection as described in the RP-HPLC method.
-
Quantification: Enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Conclusion
The quantification of this compound can be robustly and accurately achieved using either GC-MS or RP-HPLC. GC-MS offers superior specificity and is ideal for identity confirmation and detailed impurity profiling. RP-HPLC provides a high-throughput, reliable method for routine quantitative analysis in quality control settings. For applications where stereochemistry is critical, a dedicated Chiral HPLC method is required to determine enantiomeric purity. The selection of the appropriate technique should be guided by the specific analytical requirements, available instrumentation, and the context of the sample being analyzed. Each protocol described herein provides a self-validating framework to ensure data of the highest integrity.
References
- 1. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 771573-36-5 [sigmaaldrich.com]
- 4. waters.com [waters.com]
- 5. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 间甲基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
"purification of 3-Fluoro-2-methylbenzylamine by column chromatography"
An Application Guide for the Chromatographic Purification of 3-Fluoro-2-methylbenzylamine
Abstract
This application note provides a detailed, experience-driven guide for the purification of this compound, a key building block in pharmaceutical and agrochemical research, using column chromatography. Recognizing the inherent challenges in purifying basic amines on standard silica gel, this document moves beyond a single protocol. Instead, it presents a systematic method development strategy, enabling researchers to select and optimize the most appropriate purification system. We will explore the causal chemistry behind common purification pitfalls, such as peak tailing, and detail three robust approaches: traditional silica gel with a modified mobile phase, amine-functionalized silica for simplified purification, and reversed-phase chromatography for challenging separations. Each protocol is designed to be self-validating, ensuring reproducible and high-purity outcomes for drug development professionals.
Introduction: The Challenge of Purifying Basic Amines
This compound is a substituted benzylamine, a class of compounds widely used as intermediates in the synthesis of bioactive molecules and complex heterocycles.[1][2] The purity of such starting materials is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring, and ultimately impact the efficacy and safety of the final product.
However, the purification of primary amines like this compound by standard silica gel column chromatography is notoriously challenging.[3] The basic lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol (Si-OH) groups on the surface of silica gel.[4] This strong acid-base interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound sticks permanently to the column, resulting in significant yield loss.
-
Peak Tailing: The compound elutes slowly and asymmetrically from the column, leading to broad peaks that co-elute with impurities.
-
Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive amine compounds.
This guide provides a logical, step-by-step framework to overcome these challenges and achieve efficient, high-purity separation.
Method Development Strategy: A Three-Pillar Approach
A successful purification strategy begins with a rapid and informative analytical method, typically Thin-Layer Chromatography (TLC), to guide the selection of the preparative column chromatography conditions. We advocate for a multi-pronged approach to method development, evaluating three reliable systems.
The Foundational Role of TLC Analysis
Before committing to a large-scale column, it is essential to screen various solvent systems using TLC. The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities and a reasonable elution time on the column.
Visualization of the Purification Workflow
The following diagram outlines the decision-making process for selecting the optimal purification strategy.
Caption: Decision workflow for purifying this compound.
Recommended Purification Protocols
This section provides detailed, step-by-step protocols for the three primary purification strategies.
Safety Precautions
Substituted benzylamines should be handled with care. Many are classified as corrosive and can cause severe skin burns and eye damage.[5] Always perform manipulations in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Consult the specific Safety Data Sheet (SDS) for this compound before beginning work.
Protocol 1: Modified Normal-Phase on Silica Gel
This is the most common approach, leveraging standard silica gel while deactivating the acidic sites with a basic modifier. Triethylamine (TEA) is a common choice due to its volatility, which simplifies its removal from the final product.[3][4]
Materials:
-
Standard silica gel (60 Å, 40-63 µm)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade
-
Triethylamine (TEA)
-
Crude this compound
-
Glass chromatography column
-
TLC plates (silica gel)
Step-by-Step Methodology:
-
TLC Method Development:
-
Prepare a stock solution of your chosen eluent (e.g., 80:20 Hexane:EtOAc). Add 0.5-1% TEA by volume to this mixture.
-
Spot the crude material on a TLC plate and develop it using the TEA-modified eluent.
-
Visualize the plate under UV light (254 nm).
-
Adjust the solvent polarity until the desired Rf of ~0.3 is achieved. This adjusted, TEA-containing solvent system will be your "mobile phase."
-
-
Column Packing (Dry Packing Method): [8]
-
Secure the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8]
-
Pour the required amount of dry silica gel into the column as a free-flowing powder.
-
Gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica bed.
-
-
Column Equilibration:
-
Pre-wet the packed silica with your mobile phase, using positive pressure (air or nitrogen) to push the solvent through the column until the entire silica bed is wetted and solvent drips from the outlet.[8]
-
Ensure no cracks or channels form in the silica bed.
-
Crucially, run at least 2-3 column volumes of the TEA-containing mobile phase through the column before loading the sample. This step is essential to fully neutralize the silica surface.
-
-
Sample Loading:
-
Dissolve the crude amine in a minimal amount of the mobile phase (or DCM).
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure to begin the elution, maintaining a consistent flow rate.
-
Collect fractions in test tubes and monitor the elution progress by TLC.
-
Combine the fractions containing the pure product, and remove the solvent and TEA under reduced pressure.
-
Protocol 2: Simplified Purification on Amine-Functionalized Silica
Amine-functionalized silica columns offer a more direct approach by providing a basic stationary phase, which eliminates the need for mobile phase modifiers.[9] This simplifies the workflow and removes the post-purification step of evaporating a basic additive like TEA.[3]
Materials:
-
Pre-packed or self-packed amine-functionalized silica column
-
Solvents: Hexanes, Ethyl Acetate (EtOAc) - HPLC grade
-
Crude this compound
Step-by-Step Methodology:
-
TLC Method Development:
-
Use amine-functionalized TLC plates if available. If not, standard silica plates can give a reasonable approximation, but expect the compound to elute faster on the amine column.
-
Develop a method using a simple binary solvent system like Hexane/EtOAc. No TEA is needed. Aim for an Rf of 0.2-0.4.
-
-
Column Preparation and Elution:
-
Equilibrate the amine-silica column with the starting mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Load the sample (either wet or dry load as described in Protocol 1).
-
Elute the column with the chosen mobile phase, collecting fractions. A gradient elution (gradually increasing the percentage of the more polar solvent, EtOAc) is often effective.
-
Monitor fractions by TLC, combine the pure fractions, and evaporate the solvent.
-
Protocol 3: Reversed-Phase Chromatography
For highly polar amines or when normal-phase methods fail to provide adequate separation, reversed-phase chromatography is a powerful alternative. The key is to modify the mobile phase to a high pH (at least 2 units above the amine's pKa) to ensure the amine is in its neutral, free-base form, which increases its retention on the nonpolar C18 stationary phase.[4]
Materials:
-
C18 reversed-phase silica gel
-
Solvents: Acetonitrile (ACN), Deionized Water - HPLC grade
-
Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA)
-
Crude this compound
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare two mobile phase solvents:
-
Solvent A: Deionized water with 0.1% NH₄OH (to adjust pH to >10).
-
Solvent B: Acetonitrile with 0.1% NH₄OH.
-
-
Filter both solvents through a 0.45 µm membrane.
-
-
Column Equilibration:
-
Pack and equilibrate the C18 column with the initial mobile phase composition (e.g., 90% Solvent A, 10% Solvent B).
-
-
Elution and Fraction Collection:
-
Dissolve the crude sample in a small amount of the equilibration solvent and load it onto the column.
-
Elute the column using a gradient, gradually increasing the concentration of Solvent B (Acetonitrile).
-
Monitor the elution using a UV detector or by collecting fractions and analyzing via reversed-phase TLC or HPLC.
-
Combine pure fractions and remove the solvents. Lyophilization (freeze-drying) may be necessary to remove the water effectively.
-
Summary of Starting Conditions
The table below provides recommended starting points for TLC method development for each protocol.
| Parameter | Protocol 1: Modified Normal Phase | Protocol 2: Amine-Functionalized | Protocol 3: Reversed Phase |
| Stationary Phase | Silica Gel | Amine-Functionalized Silica | C18 Silica |
| Mobile Phase A | Hexanes or Dichloromethane (DCM) | Hexanes | Deionized Water |
| Mobile Phase B | Ethyl Acetate (EtOAc) or Methanol (MeOH) | Ethyl Acetate (EtOAc) | Acetonitrile (ACN) |
| Modifier | 0.5 - 1.0% Triethylamine (TEA) in eluent | None required | 0.1% Ammonium Hydroxide (NH₄OH) in A & B |
| Screening Gradient | 0% to 50% B in A | 0% to 100% B in A | 5% to 95% B in A |
| Target Rf | ~0.3 | ~0.3 | ~0.4 |
Conclusion
The successful purification of this compound via column chromatography is readily achievable with a systematic and chemically-informed approach. By understanding the fundamental acid-base interactions between the analyte and the stationary phase, researchers can proactively select a suitable purification strategy. For routine purifications, standard silica gel modified with triethylamine offers a reliable method. For simplified workflows and enhanced reproducibility, amine-functionalized silica is an excellent choice. Finally, for particularly challenging separations, reversed-phase chromatography at an elevated pH provides a powerful orthogonal solution. Employing these detailed protocols will enable scientists to consistently obtain high-purity material, accelerating progress in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. 3-Methylbenzylamine | C8H11N | CID 66015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. orgsyn.org [orgsyn.org]
- 9. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols for the Derivatization of 3-Fluoro-2-methylbenzylamine in Biological Assays
Introduction: The Rationale for Derivatizing 3-Fluoro-2-methylbenzylamine
This compound is a primary amine whose accurate quantification in biological matrices is crucial for various stages of drug discovery and development. However, its inherent physicochemical properties—polarity and potential for hydrogen bonding—can lead to challenges in common analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Direct analysis often results in poor chromatographic peak shape, low sensitivity, and inadequate separation from matrix components.
Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations. By converting the primary amino group of this compound into a less polar and more volatile derivative, its chromatographic behavior can be significantly improved. Furthermore, the introduction of specific functional groups through derivatization can enhance detector response, enabling trace-level quantification in complex biological samples like plasma, urine, and tissue homogenates.[1] This application note provides a comprehensive guide to the derivatization of this compound for biological assays, detailing protocols for silylation, acylation, and fluorescent labeling, along with considerations for chiral separation.
Strategic Considerations for Derivatization
The choice of derivatization strategy for this compound is dictated by the analytical platform to be employed and the specific requirements of the biological assay. The presence of a methyl group at the ortho position introduces steric hindrance around the primary amine, which may influence reaction kinetics and require optimization of derivatization conditions.[2]
Key Derivatization Approaches:
-
Silylation: This is a widely used technique for GC analysis, replacing the active hydrogen of the amine with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process reduces polarity and increases volatility, leading to improved peak shape and thermal stability.[3]
-
Acylation: This method involves the reaction of the amine with an acylating agent, such as an acid anhydride or acyl chloride. Acylation is effective for both GC and HPLC analysis. The introduction of fluorinated acyl groups can significantly enhance the sensitivity of electron capture detection (ECD) in GC.[4][5]
-
Fluorescent Labeling: For highly sensitive quantification by HPLC with fluorescence detection (HPLC-FLD), derivatization with a fluorescent reagent is the method of choice. Reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form highly fluorescent derivatives, enabling detection at very low concentrations.[6]
-
Chiral Derivatization: To separate the enantiomers of this compound, a chiral derivatizing agent can be employed to form diastereomers that can be resolved on a non-chiral chromatographic column. Alternatively, the native amine can be analyzed on a chiral stationary phase.[7][8]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the derivatization of this compound. It is imperative to perform all derivatization reactions in a well-ventilated fume hood, using appropriate personal protective equipment.
Workflow for Derivatization Prior to Analysis
Caption: General workflow for derivatization of this compound from biological samples.
Protocol 1: Silylation for GC-MS Analysis
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst is a robust method for preparing this compound for GC-MS analysis. The TMCS enhances the reactivity of the BSTFA, which is particularly beneficial for derivatizing sterically hindered amines.[2]
Materials:
-
This compound standard or extracted sample residue
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in an aqueous solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
To the dried sample in a reaction vial, add 100 µL of anhydrous solvent to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS.
-
For potentially more hindered substrates, 10-20 µL of anhydrous pyridine can be added to catalyze the reaction.
-
-
Reaction: Tightly cap the vial and heat at 70-80°C for 45-60 minutes in a heating block or oven. The elevated temperature helps to overcome the steric hindrance from the ortho-methyl group.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.
Expected Outcome: The derivatization will yield N,N-bis(trimethylsilyl)-3-fluoro-2-methylbenzylamine, a more volatile and thermally stable compound suitable for GC-MS analysis.
Protocol 2: Acylation with Pentafluorobenzoyl Chloride for GC-ECD Analysis
Acylation with pentafluorobenzoyl chloride (PFBCl) introduces a polyfluorinated moiety, making the derivative highly sensitive to electron capture detection (ECD), which is ideal for trace-level quantification.
Materials:
-
This compound standard or extracted sample residue
-
Pentafluorobenzoyl chloride (PFBCl)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Aqueous base solution (e.g., 1 M sodium bicarbonate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
GC-ECD system
Procedure:
-
Sample Preparation: The sample should be in an organic solvent. If extracted from an aqueous matrix, ensure the organic extract is dry.
-
Reaction:
-
To 1 mL of the sample solution in a reaction vial, add 100 µL of 1 M sodium bicarbonate solution and vortex briefly.
-
Add 10 µL of a 10% (v/v) solution of PFBCl in the same anhydrous solvent.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes. Let the reaction proceed at room temperature for 15-20 minutes.
-
-
Phase Separation: Allow the layers to separate. The derivatized analyte will be in the organic phase.
-
Analysis: Carefully transfer the upper organic layer to a clean GC vial and inject 1 µL into the GC-ECD system.
Expected Outcome: The reaction produces the N-(pentafluorobenzoyl)-3-fluoro-2-methylbenzylamine derivative, which will exhibit a strong signal with an ECD.[4][5]
Protocol 3: Fluorescent Labeling with Dansyl Chloride for HPLC-FLD Analysis
Dansyl chloride reacts with primary amines under alkaline conditions to produce highly fluorescent sulfonamide derivatives, enabling sensitive detection by HPLC-FLD.
Materials:
-
This compound standard or extracted sample residue
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Alkaline buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5-10)
-
Reaction vials (2 mL), protected from light
-
Water bath or heating block
-
Quenching solution (e.g., 1% formic acid or a solution of a primary amine like methylamine)
-
HPLC-FLD system
Procedure:
-
Sample Preparation: The sample should be dissolved in a solvent compatible with the reaction conditions (e.g., a mixture of acetonitrile and water).
-
Derivatization:
-
Quenching: After incubation, add 50 µL of the quenching solution to react with the excess dansyl chloride. Vortex and let it stand for 10 minutes at room temperature.
-
Analysis: Filter the sample through a 0.22 µm syringe filter and inject an appropriate volume (e.g., 10-20 µL) into the HPLC-FLD system. Set the fluorescence detector to an excitation wavelength of approximately 330-350 nm and an emission wavelength of 520-540 nm.[11]
Expected Outcome: The formation of the dansylated derivative of this compound will allow for highly sensitive detection by fluorescence.
Protocol 4: Chiral Separation of this compound Enantiomers by GC
Direct enantiomeric separation can be achieved using a chiral GC column, such as one with a cyclodextrin-based stationary phase. Derivatization to a less polar form (e.g., acylation) may still be necessary to improve chromatographic performance.
Materials:
-
Derivatized this compound (e.g., from Protocol 2)
-
Chiral GC column (e.g., a beta-cyclodextrin-based column)[7][12]
-
GC system with a suitable detector (e.g., FID, MS)
Procedure:
-
Column Installation: Install the chiral GC column according to the manufacturer's instructions.
-
Method Development:
-
Optimize the GC oven temperature program. Chiral separations are often sensitive to temperature, with lower temperatures generally providing better resolution.[12]
-
Optimize the carrier gas flow rate (linear velocity) for the best separation efficiency.
-
-
Analysis: Inject the derivatized sample and analyze the chromatogram for the separation of the two enantiomeric peaks.
Expected Outcome: Baseline or near-baseline separation of the two enantiomers of the derivatized this compound.
Quantitative Data Summary
| Derivatization Method | Analytical Technique | Typical Limit of Detection (LOD) | Key Advantages | Considerations |
| Silylation (BSTFA) | GC-MS | Low ng/mL to pg/mL | Good volatility, thermal stability, provides structural information from mass spectra. | Derivatives are moisture-sensitive. |
| Acylation (PFBCl) | GC-ECD | pg/mL to fg/mL | High sensitivity with ECD, stable derivatives.[4] | Reagent can be harsh; requires careful handling. |
| Fluorescent Labeling (Dansyl-Cl) | HPLC-FLD | Low ng/mL to pg/mL | Very high sensitivity, good for complex matrices. | Reagent can also react with other nucleophiles; potential for background fluorescence. |
| Chiral Separation | GC with Chiral Column | Dependent on detector | Allows for enantiomer-specific quantification. | Requires specialized column and method development.[7][8] |
Visualization of Derivatization Reactions
Caption: Chemical transformations in the derivatization of this compound.
Method Validation and Quality Control
For any quantitative biological assay, rigorous method validation is essential. This includes assessing the linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery of the entire analytical method, from sample extraction to derivatization and analysis.[13][14][15] It is crucial to use an appropriate internal standard, ideally a stable isotope-labeled version of this compound, to correct for variations in extraction efficiency and derivatization yield.
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive quantification in biological assays. The choice of derivatization agent and analytical technique should be tailored to the specific research question and the nature of the biological matrix. The protocols provided in this application note serve as a starting point for method development. Optimization of reaction conditions, such as temperature, time, and reagent concentration, may be necessary to achieve optimal performance for this sterically hindered amine. With careful consideration of the principles outlined herein, researchers can develop robust and sensitive analytical methods for this compound in complex biological systems.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. Pentafluorobenzoyl derivatives of doping agents. I. Extractive benzoylation and gas chromatography with electron-capture detection of primary and secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic determination of primary and secondary amines as pentafluorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. fs.usda.gov [fs.usda.gov]
- 11. scribd.com [scribd.com]
- 12. gcms.cz [gcms.cz]
- 13. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Challenges in the Purification of Fluorinated Benzylamines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the unique challenges encountered during the purification of fluorinated benzylamines. The introduction of fluorine into the benzylamine scaffold significantly alters its physicochemical properties, demanding carefully optimized purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated benzylamines challenging to purify by standard silica gel chromatography?
A1: The primary challenge stems from the altered basicity of the amine functional group due to the strong electron-withdrawing nature of fluorine.[1][2][3] This modification can lead to several issues on a standard silica gel column:
-
Reduced Basicity: Fluorine substitution lowers the pKa of the benzylamine, making it less basic.[2][3] While this can improve bioavailability in drug candidates, it affects the amine's interaction with the acidic silanol groups on the silica surface, potentially leading to peak tailing or irreversible adsorption.[1][4]
-
Strong Interactions: Despite the reduced basicity, the polar amine can still interact strongly with residual silanol groups, causing poor peak shape and low recovery.[4]
-
Co-elution with Impurities: Impurities with similar polarity to the target fluorinated benzylamine can be difficult to separate, leading to co-elution.[4]
Q2: I'm observing significant peak tailing during HPLC analysis of my fluorinated benzylamine. What are the likely causes and solutions?
A2: Peak tailing in HPLC is a common problem when dealing with amines.[5] For fluorinated benzylamines, the causes are often related to secondary interactions with the stationary phase.
-
Secondary Silanol Interactions: The primary cause is often the interaction between the basic amine and acidic residual silanol groups on the C18 column.[4]
-
Solution: Use an end-capped column to minimize silanol interactions.[4] Adjusting the mobile phase pH to at least 2 units below the pKa of the amine will ensure it is protonated and less likely to interact with silanols.[4] The addition of a mobile phase modifier like trifluoroacetic acid (TFA) can also improve peak shape.[4]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[4][5]
Q3: My fluorinated benzylamine appears to be degrading on the silica gel column. How can I confirm this and what are my alternatives?
A3: Degradation on silica gel is a possibility, especially with sensitive molecules.
-
Confirmation: To confirm degradation, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains a single spot on the diagonal, your compound is stable. If new spots appear, it is degrading on the silica.[6]
-
Alternatives to Silica Gel:
-
Alumina: Alumina is a good alternative to silica gel, especially for basic compounds. It is available in neutral, acidic, and basic forms. Neutral or basic alumina is generally preferred for amines.[6]
-
Florisil: This is a magnesium silicate-based adsorbent that can be less harsh than silica gel.[6]
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, before packing the column.[6]
-
Q4: I am struggling to find a suitable solvent system for the recrystallization of my fluorinated benzylamine. What should I consider?
A4: Finding the right solvent is key to successful recrystallization.[7] The ideal solvent should dissolve the compound when hot but not when cold.[7]
-
Solvent Screening: A systematic approach is to test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly.[7]
Q5: Can I purify my fluorinated benzylamine by distillation? What are the key considerations?
A5: Yes, vacuum distillation can be an effective purification method for liquid fluorinated benzylamines.[8]
-
Key Considerations:
-
Boiling Point: Determine the boiling point of your compound at a given pressure. Fluorination can affect the volatility of the molecule.
-
Thermal Stability: Ensure your compound is stable at the required distillation temperature. Some compounds may decompose at high temperatures.[9]
-
Vacuum: Use a vacuum to lower the boiling point and minimize the risk of thermal decomposition.[8][9]
-
Drying: Ensure the compound is thoroughly dried before distillation, as water can interfere with the process. Drying agents like NaOH or KOH can be used.[8]
-
Troubleshooting Guides
Flash Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Compound won't elute from the column | - Compound decomposed on the column.[6] - Incorrect solvent system (too non-polar).[6] - Compound is irreversibly adsorbed to the silica.[4] | - Test compound stability on silica gel using 2D TLC.[6] - Gradually increase the polarity of the eluent. - Switch to a different stationary phase like alumina or Florisil.[4][6] |
| Poor separation of compound and impurities | - Inappropriate solvent system.[6] - Co-elution of impurities with similar polarity.[4] - Column overload. | - Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.3 for your target compound. - Try a different solvent system with different selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). - Reduce the amount of sample loaded onto the column.[4] |
| Streaking or tailing of the compound band | - Compound is too polar for the solvent system. - Strong interaction with silica gel.[4] - Sample is not fully dissolved when loaded. | - Increase the polarity of the eluent. - Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to compete with the amine for active sites on the silica.[4] - Ensure the sample is fully dissolved in a minimal amount of solvent before loading.[10] Consider dry loading if solubility is an issue.[4][10] |
Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. | - Choose a solvent with a lower boiling point. - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. |
| No crystals form upon cooling | - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add a "poor" solvent to induce crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites.[7] - Add a seed crystal of the pure compound.[7] |
| Low recovery of purified compound | - Too much solvent was used. - The compound has some solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath to maximize crystal formation.[9] - Wash the collected crystals with a minimal amount of ice-cold solvent.[9] - Ensure the funnel and receiving flask are pre-heated before hot filtration. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica surface.
-
Eluent Preparation: Prepare the eluent by mixing the appropriate ratio of polar and non-polar solvents (e.g., ethyl acetate/hexane). Add 0.1-1% triethylamine to the eluent to act as a basic modifier.
-
Sample Loading: Dissolve the crude fluorinated benzylamine in a minimal amount of the eluent. If solubility is low, use a stronger solvent and consider dry loading by adsorbing the sample onto a small amount of silica gel.[4][10]
-
Elution: Carefully add the eluent to the top of the column and apply pressure to begin elution. Collect fractions and monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude fluorinated benzylamine in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated benzylamine salt will move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated amine from the organic layer containing neutral and acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10), which will deprotonate the amine salt, regenerating the free amine.
-
Extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Visualizations
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification method.
Impurity Profile in Fluorinated Benzylamine Synthesis
Caption: Common sources of impurities in fluorinated benzylamine synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Importance of Fluorine in Benzazole Compounds [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Chromatography [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of 3-Fluoro-2-methylbenzylamine
Introduction
3-Fluoro-2-methylbenzylamine is a key building block in medicinal chemistry and materials science, valued for its specific structural and electronic properties.[1] Its utility, however, is critically dependent on its purity. Syntheses, whether through reductive amination of the corresponding aldehyde or reduction of the nitrile, can introduce a variety of impurities that may compromise downstream reaction yields, introduce unwanted side products, or affect the pharmacological profile of the final active pharmaceutical ingredient (API).[2][3]
This guide provides researchers and drug development professionals with a comprehensive troubleshooting framework for identifying and removing common impurities encountered during the synthesis and workup of this compound. We will delve into the origins of these impurities, provide detailed purification protocols, and offer expert insights grounded in established chemical principles.
Part 1: Common Impurities & Their Origins
The nature and quantity of impurities are intrinsically linked to the synthetic route employed. Understanding the potential side reactions of your chosen method is the first step in effective troubleshooting.
Synthetic Route 1: Reductive Amination of 3-Fluoro-2-methylbenzaldehyde This common route involves reacting the aldehyde with an ammonia source followed by reduction.
-
Unreacted Starting Material (3-Fluoro-2-methylbenzaldehyde): Incomplete reaction is a frequent issue, leaving residual aldehyde in the crude product.[4]
-
Imine Intermediate: The intermediate formed between the aldehyde and ammonia may persist if the reduction step is inefficient.
-
Secondary Amine (Bis(3-fluoro-2-methylbenzyl)amine): The primary amine product can react with the imine intermediate or the starting aldehyde to form a secondary amine dimer. This is particularly common with certain reducing agents.[5]
-
Over-reduction Product (3-Fluoro-o-xylene): Aggressive reducing agents (e.g., LiAlH₄ at high temperatures) can sometimes lead to deamination, reducing the benzylamine to the corresponding hydrocarbon.
Synthetic Route 2: Reduction of 3-Fluoro-2-methylbenzonitrile This pathway involves the reduction of a nitrile functional group.
-
Unreacted Starting Material (3-Fluoro-2-methylbenzonitrile): Incomplete reduction leaves the starting nitrile.
-
Partially Reduced Intermediates: Depending on the reducing agent and conditions, partially reduced species can be present.
-
Hydrolysis Product (3-Fluoro-2-methylbenzamide): If water is present during the reaction or workup, especially under acidic or basic conditions, the nitrile can hydrolyze to the corresponding amide.
Physicochemical Data for Key Compounds
A summary of physical properties is essential for selecting an appropriate purification strategy, such as distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₀FN | 139.17 | ~89-91 / 15 mmHg |
| 3-Fluoro-2-methylbenzaldehyde | C₈H₇FO | 138.14 | Not readily available |
| 3-Fluoro-2-methylbenzonitrile | C₈H₆FN | 135.14 | Not readily available |
| Bis(3-fluoro-2-methylbenzyl)amine | C₁₆H₁₇F₂N | 277.31 | Significantly higher than the primary amine |
Part 2: Troubleshooting Guide & Diagnostics
This section is structured in a question-and-answer format to directly address common experimental observations.
Q1: My TLC plate shows a spot at a higher Rf than my product, and it doesn't stain with ninhydrin. What is it?
A1: This is likely a non-amine impurity, most commonly the unreacted starting material (aldehyde or nitrile) or the over-reduction product (3-fluoro-o-xylene). Since these compounds lack a primary amine, they will not react with ninhydrin. The higher Rf value indicates lower polarity compared to the benzylamine product.
-
Causality: Inefficient reduction or stoichiometry imbalance.
-
Recommended Action: Proceed with an acid-base extraction. The basic amine product will move into the aqueous acidic layer, while the neutral aldehyde, nitrile, or hydrocarbon impurities will remain in the organic layer. See Protocol 1 for a detailed methodology.
Q2: I see a faint spot on my TLC that is very close to the baseline and another spot that is close to my product's Rf. What are these?
A2: The spot near the baseline could be a highly polar impurity like the corresponding benzamide (from nitrile hydrolysis) or residual inorganic salts from the workup. The spot near your product could be the secondary amine byproduct, bis(3-fluoro-2-methylbenzyl)amine. This byproduct has a polarity similar to the primary amine, making it challenging to separate.
-
Causality: Secondary amine formation is favored when there is a localized excess of the aldehyde/imine intermediate relative to the reducing agent. Hydrolysis occurs due to adventitious water.
-
Recommended Action: For the secondary amine, careful column chromatography is the most effective solution.[6] The slight difference in polarity can be exploited for separation. For highly polar impurities, an aqueous wash during the workup is usually sufficient. If the amide is present, chromatography may be required. See Protocol 2 for column chromatography guidelines.
Q3: My crude NMR spectrum shows a complex multiplet in the aromatic region and my mass spec has a peak at M+16. What's going on?
A3: This suggests oxidation of the benzylamine. The benzylic C-H bonds are susceptible to oxidation, which can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal catalysts. The M+16 peak in the mass spectrum corresponds to the addition of an oxygen atom.
-
Causality: Air exposure of the product, particularly when wet or in solution. Benzylamines can be prone to oxidation and condensation, sometimes forming imine dimers.[7]
-
Recommended Action: Minimize exposure of the purified product to air. Store it under an inert atmosphere (Nitrogen or Argon) and in a refrigerator. If oxidation has already occurred, purification by column chromatography may be necessary to separate the oxidized byproducts from the desired amine.
Q4: The reaction workup is forming a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
A4: Emulsions are common when working with amines, especially when using chlorinated solvents. They are stabilized by fine particulate matter or amphiphilic byproducts.
-
Causality: Vigorous shaking of the separatory funnel, or the presence of insoluble byproducts. High pH can also contribute.
-
Recommended Action:
-
Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution) and swirl gently rather than shaking.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove particulate matter that may be stabilizing the emulsion.[8]
-
Solvent Choice: If the problem persists in future runs, consider using a different extraction solvent like ethyl acetate or diethyl ether instead of dichloromethane.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting logic for purification issues.
Part 3: In-Depth Purification Protocols
Protocol 1: Extractive Workup for Removing Neutral Impurities
This protocol is highly effective for separating the basic this compound from non-basic impurities like unreacted aldehydes, nitriles, or over-reduction byproducts. The principle relies on the reversible formation of a water-soluble ammonium salt.[9]
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., Diethyl Ether, Ethyl Acetate)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of diethyl ether).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously for 1 minute. Allow the layers to separate. The protonated amine will partition into the lower aqueous layer.[8]
-
Separation: Drain the lower aqueous layer into a clean flask. The neutral impurities remain in the organic layer, which can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 1M NaOH with swirling until the solution is strongly basic (pH > 12, check with pH paper). The amine will deprotonate and may form a cloudy suspension or an oily layer.
-
Re-extraction: Extract the free amine from the basic aqueous solution with two portions of fresh diethyl ether (or another suitable solvent).
-
Combine & Dry: Combine the organic extracts, wash with one portion of brine to remove residual water, and then dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.
Acid-Base Extraction Workflow Diagram
Caption: Workflow for purification by acid-base extraction.
Protocol 2: Flash Column Chromatography
This method is used to separate compounds with small differences in polarity, such as the desired primary amine from its secondary amine byproduct.
Materials:
-
Silica Gel (230-400 mesh)
-
Eluent: Hexanes and Ethyl Acetate
-
Triethylamine (Et₃N) - additive
-
TLC plates, chamber, and appropriate visualization stain (Ninhydrin and/or UV lamp)
Procedure:
-
Eluent Selection: Determine an appropriate solvent system using TLC. A good starting point for benzylamines is a mixture of Hexane and Ethyl Acetate. To prevent the amine from streaking on the acidic silica gel, add a small amount of triethylamine (0.5-1%) to the eluent system.[8] Aim for an Rf of ~0.3 for the product spot.
-
Column Packing: Prepare a silica gel slurry in the non-polar component of your eluent (Hexanes) and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If separation is difficult, a shallow gradient (e.g., starting with 95:5 Hexane:EtOAc and slowly increasing to 90:10) can be effective.
-
Fraction Collection: Collect small fractions and monitor them by TLC.
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the purity of my final product? A1: A combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and determining purity percentages.[10] Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure of the product and can be used for quantitative analysis (qNMR) if an internal standard is used.[11]
Q2: My purified this compound is a colorless oil, but it turned yellow after a week in the fridge. Is it still usable? A2: The yellowing is likely due to minor oxidation. For many applications, this slight discoloration does not significantly impact reactivity. However, for high-purity applications like final-step pharmaceutical synthesis, the material should be re-purified, for example, by short-path distillation under vacuum. To prevent this, always store the amine under an inert atmosphere (N₂ or Ar) and in an amber vial to protect it from light.[7]
Q3: Can I use vacuum distillation to purify my product? A3: Yes, vacuum distillation is an excellent method for purifying amines, especially on a larger scale.[7] It is most effective when the boiling points of the impurities are significantly different from the product. For this compound, it can effectively remove less volatile impurities like the secondary amine dimer and highly volatile impurities like residual solvent or the 3-fluoro-o-xylene byproduct. Ensure you use a well-controlled vacuum and heat source to prevent decomposition.
References
- 1. This compound | 771573-36-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
- 4. 3-FLUORO-2-METHYLBENZALDEHYDE | CAS 147624-13-3 [matrix-fine-chemicals.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. d-nb.info [d-nb.info]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of 3-Fluoro-2-methylbenzylamine
Welcome to the technical support center for the synthesis of 3-Fluoro-2-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this challenging synthesis. Below, you will find troubleshooting guides and frequently asked questions in a question-and-answer format, addressing specific issues you may encounter during your experiments.
Section 1: Synthesis via Diazotization and Fluorination of a Substituted Aniline (Balz-Schiemann Reaction Approach)
This synthetic strategy involves the preparation of a 3-amino-2-methylbenzyl precursor, followed by diazotization and a Balz-Schiemann or related fluorination reaction. The key challenge in this approach is the regioselective introduction of the amino group at the 3-position of the 2-methylbenzyl system.
FAQ 1.1: I am attempting to synthesize 3-amino-2-methylbenzonitrile from 2-methylbenzonitrile via nitration and reduction, but I am getting a mixture of isomers. How can I improve the regioselectivity of the initial nitration step?
Answer:
Direct nitration of 2-methylbenzonitrile is prone to yielding a mixture of isomers due to the competing directing effects of the methyl and cyano groups. The methyl group is an ortho, para-director, while the cyano group is a meta-director. To improve the regioselectivity towards the desired 3-nitro-2-methylbenzonitrile, consider the following troubleshooting steps:
Troubleshooting Protocol:
-
Reagent and Condition Screening:
-
Nitrating Agent: Standard nitrating conditions (HNO₃/H₂SO₄) can be aggressive and lead to poor selectivity. Explore milder nitrating agents.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -10 to 0 °C) to favor the kinetically controlled product, which may increase the proportion of the desired isomer.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Consider less polar solvents to potentially modulate the reactivity and selectivity.
-
-
Alternative Strategy: Starting from 2-Methylaniline: A more reliable approach is to start with 2-methylaniline, where the amino group can be used to control the regioselectivity.
Step-by-Step Protocol:
a. Protection of the Amine: Protect the amino group of 2-methylaniline as an acetanilide to modulate its directing effect and prevent side reactions. The bulky acetyl group also sterically hinders the ortho positions, favoring para substitution. b. Nitration of N-acetyl-2-methylaniline: The acetamido group is a strong ortho, para-director. Nitration will primarily occur at the positions ortho and para to the acetamido group. Given the presence of the methyl group at the 2-position, the major products will be 4-nitro- and 6-nitro-N-acetyl-2-methylaniline. c. Separation of Isomers: The desired 4-nitro isomer (which will become the 3-amino precursor after subsequent steps) will need to be carefully separated from the 6-nitro isomer by chromatography or recrystallization. d. Further Functional Group Manipulations: Once the 4-nitro-N-acetyl-2-methylaniline is isolated, you can proceed with further transformations to introduce the cyano group and then reduce the nitro group to an amine, setting the stage for the Balz-Schiemann reaction.
Workflow for Regioselective Nitration via 2-Methylaniline:
Caption: Workflow for regioselective nitration starting from 2-methylaniline.
FAQ 1.2: My Balz-Schiemann reaction on 3-amino-2-methylbenzonitrile is giving a low yield of the desired 3-fluoro-2-methylbenzonitrile. What are the common pitfalls and how can I optimize the reaction?
Answer:
The Balz-Schiemann reaction, while a classic method for introducing fluorine, can be sensitive and prone to low yields.[1][2] Common issues include incomplete diazotization, premature decomposition of the diazonium salt, and side reactions during thermal decomposition.
Troubleshooting Protocol:
-
Diazotization Step:
-
Temperature Control: Maintain a low temperature (0-5 °C) throughout the diazotization process to prevent the premature decomposition of the unstable diazonium salt.[3]
-
Reagent Purity: Use freshly prepared sodium nitrite solution and ensure the purity of your starting amine.
-
Acid Concentration: Ensure a sufficiently acidic medium (e.g., using HCl or HBF₄) to fully generate nitrous acid and stabilize the diazonium salt.[3]
-
-
Formation and Isolation of the Diazonium Tetrafluoroborate Salt:
-
Precipitation: The diazonium tetrafluoroborate salt should precipitate from the cold aqueous solution upon addition of fluoroboric acid (HBF₄).[3] Ensure complete precipitation by maintaining a low temperature and allowing sufficient time.
-
Washing and Drying: The isolated salt must be washed with cold diethyl ether and thoroughly dried. Residual water can interfere with the subsequent thermal decomposition.
-
-
Thermal Decomposition:
-
Decomposition Temperature: The optimal decomposition temperature can vary depending on the substrate.[4] Start with gentle heating and monitor for the evolution of nitrogen gas.[2] Too high a temperature can lead to charring and the formation of byproducts.[4]
-
Solvent Choice: While often performed neat, thermal decomposition in a high-boiling, inert solvent (e.g., decane, dichlorobenzene) can sometimes provide more controlled decomposition and improve yields. Recent studies have shown that low- or non-polar solvents like hexane or PhCl can improve the reaction efficiency at lower temperatures.[4]
-
Alternative Fluoride Sources: Consider using hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts, which can sometimes give improved yields compared to tetrafluoroborates.[1]
-
Table 1: Troubleshooting the Balz-Schiemann Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diazonium salt | Incomplete diazotization, premature decomposition. | Maintain temperature at 0-5 °C, use fresh reagents, ensure sufficient acidity. |
| Oily or sticky precipitate | Impurities in the starting amine or incomplete reaction. | Purify the starting amine, ensure complete diazotization before adding HBF₄. |
| Violent decomposition | Overheating, presence of impurities. | Heat gently and gradually, ensure the diazonium salt is pure and dry. |
| Low yield of fluoroarene | Inefficient decomposition, side reactions. | Optimize decomposition temperature, consider using an inert solvent, explore alternative counterions (PF₆⁻, SbF₆⁻).[1][4] |
Section 2: Synthesis via Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings.[5] This approach utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic aryl-lithium species that can then be quenched with an electrophilic fluorinating agent.
FAQ 2.1: I want to use Directed ortho-Metalation to introduce fluorine at the 3-position of a 2-methylbenzylamine derivative. What are suitable directing groups and how do I choose one?
Answer:
The choice of the directing metalation group (DMG) is critical for a successful DoM reaction. The DMG must be able to coordinate with the organolithium reagent to facilitate deprotonation at the desired ortho-position.[5][6] For a 2-methylbenzylamine precursor, the DMG would likely be a protected form of the amine.
Comparison of Potential Directing Groups:
| Directing Group (DMG) | Advantages | Disadvantages | Typical Conditions |
| Pivalamide (-NHCOt-Bu) | Strong directing group, sterically bulky which can enhance regioselectivity. | Can be challenging to remove under mild conditions. | s-BuLi or t-BuLi in THF at -78 °C. |
| Boc-amine (-NHBoc) | Easily introduced and removed under acidic conditions. Good directing ability. | Can be susceptible to cleavage by some organolithium reagents. | s-BuLi or t-BuLi in THF at -78 °C. |
| Carbamate (-OCONEt₂) | Very strong directing group. | Requires a multi-step process to introduce from a benzylamine. Can undergo anionic Fries rearrangement.[7] | s-BuLi/TMEDA in THF at -78 °C. |
Workflow for DoM Approach:
Caption: Synthetic workflow using Directed ortho-Metalation.
FAQ 2.2: My DoM reaction is not working. I am observing low conversion of my starting material and/or the formation of side products. What should I troubleshoot?
Answer:
Failures in DoM reactions can often be traced back to issues with the organolithium reagent, the reaction conditions, or the electrophilic quench.
Troubleshooting Protocol:
-
Organolithium Reagent and Deprotonation:
-
Reagent Quality: Organolithium reagents are highly sensitive to air and moisture. Use a freshly titrated or newly purchased bottle.
-
Base Strength: If deprotonation is incomplete with n-BuLi, consider a stronger base like sec-BuLi or tert-BuLi. The addition of a chelating agent like TMEDA (tetramethylethylenediamine) can also increase the basicity and efficiency of the lithiation.
-
Temperature Control: Maintain a very low temperature (typically -78 °C) during the lithiation to prevent side reactions and decomposition of the aryllithium intermediate.
-
-
Electrophilic Fluorination:
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is a common and effective electrophilic fluorine source for quenching aryllithiums. Ensure it is pure and dry.
-
Addition of Electrophile: Add the solution of the electrophile to the aryllithium species at low temperature. Reverse addition can sometimes lead to side reactions.
-
Quenching: After the addition of the electrophile, the reaction should be quenched at low temperature with a proton source (e.g., saturated aqueous ammonium chloride) before warming to room temperature.
-
-
Potential Side Reactions:
-
Benzylic Metalation: The benzylic protons of the methyl group are also acidic and can be deprotonated. Using a strong directing group on the nitrogen should favor ortho-metalation over benzylic metalation. If benzylic functionalization is observed, a more strongly coordinating DMG may be required.
-
Halogen-Metal Exchange: If your substrate contains a bromine or iodine atom, halogen-metal exchange will likely be faster than deprotonation.[7] This is generally not a concern for fluorination but is an important consideration for more complex substrates.
-
Section 3: Synthesis from a Pre-fluorinated Precursor
An alternative strategy is to begin with a commercially available or synthesized 3-fluoro-2-methyl substituted aromatic compound and then elaborate the side chain to the benzylamine.
FAQ 3.1: I am considering a synthesis starting from 3-fluoro-2-methylbenzonitrile. What are reliable methods for reducing the nitrile to a benzylamine without affecting the fluoro-substituent?
Answer:
The reduction of a benzonitrile to a benzylamine is a common transformation, but the presence of a fluorine atom requires careful selection of the reducing agent to avoid defluorination.
Recommended Reduction Methods:
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful and generally high-yielding. | Highly reactive, requires anhydrous conditions and careful workup. | Anhydrous THF or Et₂O, 0 °C to reflux. |
| Borane (BH₃·THF or BH₃·SMe₂) | Milder than LiAlH₄, good functional group tolerance. | Can be slower, requires careful handling (borane reagents are flammable). | THF, room temperature to reflux. |
| Catalytic Hydrogenation (e.g., Raney Nickel, Rh/Al₂O₃) | Scalable, often cleaner workup. | Can sometimes lead to defluorination under harsh conditions. Requires specialized high-pressure equipment. | High pressure H₂, alcohol solvent. |
Experimental Protocol for LiAlH₄ Reduction:
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Addition: Cool the suspension to 0 °C in an ice bath. Dissolve the 3-fluoro-2-methylbenzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for a few hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Stir the resulting granular precipitate until it becomes white. Filter the solid and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The product can be further purified by vacuum distillation or column chromatography.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
"stability issues of 3-Fluoro-2-methylbenzylamine under acidic/basic conditions"
Abstract: This technical guide provides a comprehensive overview of the stability of 3-Fluoro-2-methylbenzylamine under various acidic and basic conditions. It is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential degradation issues during their experiments. This document offers in-depth, evidence-based answers to frequently asked questions, detailed experimental protocols for stability testing, and visual aids to illustrate degradation pathways and workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound. The answers are grounded in established chemical principles and field-proven insights.
1.1: Stability under Acidic Conditions
Q1: What are the primary degradation pathways for this compound in a strong acidic solution (e.g., HCl, H₂SO₄)?
A1: In the presence of strong, non-oxidizing acids, this compound is protonated at the primary amine to form the corresponding ammonium salt. This salt form is generally stable and less susceptible to degradation. However, under forcing conditions such as elevated temperatures, the compound can undergo degradation. One potential pathway involves the formation of an imine, followed by hydrolysis to yield 3-fluoro-2-methylbenzaldehyde and ammonia.[1][2] While halogenation of the aromatic ring is not typically observed under these conditions, it is crucial to monitor for any unexpected byproducts.[1]
Q2: My solution of this compound in acidic media turned yellow. What could be the cause?
A2: A yellow discoloration can be an indicator of degradation. The formation of conjugated systems, such as imines or other unsaturated species resulting from side reactions, can lead to the absorption of light in the visible spectrum. It is also possible that trace impurities in the starting material or solvent are reacting under the acidic conditions. We recommend analyzing the discolored solution by HPLC with a UV-Vis or photodiode array (PDA) detector to identify the chromophoric species.
Q3: How does the fluoro-substituent at the 3-position and the methyl group at the 2-position influence the stability of the benzylamine in acid?
A3: The electron-withdrawing nature of the fluorine atom can slightly decrease the basicity of the amine, but it still readily protonates in acidic media. The ortho-methyl group can introduce some steric hindrance around the benzylic position, which might influence the rate of certain degradation reactions. However, the fundamental degradation pathways are expected to be similar to other benzylamines.
1.2: Stability under Basic Conditions
Q4: What happens to this compound when exposed to strong bases like NaOH or KOH?
A4: this compound is generally more stable in basic conditions compared to acidic conditions, as the free base form is maintained. However, prolonged exposure to strong bases, especially at elevated temperatures and in the presence of oxygen, can lead to oxidative degradation. Benzylamines can be susceptible to oxidation, which may proceed through an imine intermediate to form 3-fluoro-2-methylbenzaldehyde and subsequently 3-fluoro-2-methylbenzoic acid.[3][4]
Q5: I am observing multiple peaks in my HPLC chromatogram after treating this compound with a mild base. What could be the issue?
A5: The appearance of multiple peaks suggests either degradation or the presence of impurities. Benzylamines can be sensitive to air oxidation, which can be accelerated in basic conditions.[3] It is also possible that the compound is reacting with atmospheric carbon dioxide to form a carbamate salt, which might appear as a separate peak.[3] Ensure your experiments are conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q6: Are there any specific storage recommendations to prevent degradation of this compound?
A6: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light and air.[5][6] Storing under an inert atmosphere and at reduced temperatures (2-8°C) is also recommended.[7] Avoid storing it in proximity to strong acids or oxidizing agents.[5]
Section 2: Troubleshooting Guide
This table provides a quick reference for common issues, their potential causes, and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Unexpected peak(s) in HPLC/GC analysis after acidic treatment. | Degradation to imine and/or aldehyde. | - Confirm the identity of the new peaks using LC-MS or GC-MS.- Reduce the acid concentration or reaction temperature.- Decrease the duration of exposure to acidic conditions. |
| Discoloration (yellowing) of the solution. | Formation of conjugated degradation products. | - Analyze the sample by UV-Vis spectroscopy to characterize the chromophore.- Use HPLC with a PDA detector to correlate the new peak with the observed color.- Purify the starting material to remove potential impurities. |
| Loss of starting material under basic conditions. | Oxidative degradation. | - Perform the experiment under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Add an antioxidant if compatible with your reaction. |
| Formation of a white precipitate in the neat compound upon storage. | Reaction with atmospheric CO₂ to form a carbonate/carbamate salt.[3] | - Store the compound under an inert atmosphere.- If a precipitate has formed, it may be possible to regenerate the amine by dissolving in a suitable solvent and washing with a mild base. |
Section 3: Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9][10][11]
3.1: Objective
To investigate the degradation of this compound under acidic and basic stress conditions and to identify the resulting degradation products.
3.2: Materials and Equipment
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
-
Thermostatic water bath or oven
-
Volumetric flasks and pipettes
3.3: Experimental Workflow
References
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Benzylamine Synthesis
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the critical aspects of managing exothermic reactions during the large-scale synthesis of benzylamine. The information presented herein is curated to offer practical, field-proven insights to ensure process safety, scalability, and product quality.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Hazards
This section addresses fundamental questions regarding the thermal risks associated with benzylamine synthesis.
Q1: What are the primary exothermic hazards in large-scale benzylamine synthesis?
A1: The principal hazard is a thermal runaway, a dangerous situation where the heat generated by the reaction surpasses the rate of heat removal.[1][2][3] This imbalance leads to a rapid increase in the reaction mixture's temperature, which in turn exponentially accelerates the reaction rate.[2][3] The potential consequences are severe and can include violent boiling, rapid gas evolution, over-pressurization of the reactor, and catastrophic vessel failure, potentially leading to explosions, fires, and the release of toxic materials.[2][4]
Several common industrial synthesis routes to benzylamine are inherently exothermic:
-
Reaction of Benzyl Chloride with Ammonia: This is a primary industrial method.[5][6] The reaction is highly exothermic and can lead to the formation of secondary (dibenzylamine) and tertiary amines, which are also exothermic processes.[7][8]
-
Reductive Amination of Benzaldehyde: This method involves the reaction of benzaldehyde with ammonia in the presence of a reducing agent (e.g., hydrogen over a nickel catalyst).[5][9] The hydrogenation step is significantly exothermic.
-
Hydrogenation of Benzonitrile: The reduction of the nitrile group is a highly exothermic process.[6][10]
Q2: How does scaling up benzylamine synthesis from the laboratory to a production-scale reactor amplify the exothermic risk?
A2: Scaling up dramatically increases the risk of a thermal runaway due to fundamental changes in heat transfer dynamics.[4][11] The total heat generated by the reaction is proportional to the volume of the reactants, whereas the ability to remove that heat is dependent on the reactor's surface area. As the reactor size increases, the volume increases cubically while the surface area only increases squarely. This leads to a significant decrease in the surface-area-to-volume ratio, making heat dissipation progressively less efficient.[4][11] A reaction that is easily managed in a laboratory flask with a simple ice bath can become dangerously uncontrollable in a large reactor if the cooling capacity is not appropriately scaled.[11]
Q3: What initial steps are crucial for assessing the thermal risk of a new or modified benzylamine synthesis process?
A3: A comprehensive reaction hazard assessment is non-negotiable before any scale-up.[4][12] This assessment should include:
-
Literature Review: Thoroughly research known hazards associated with the reactants, intermediates, products, and potential byproducts. Consult resources like Bretherick's Handbook of Reactive Chemical Hazards.[13]
-
Thermal Screening: Employ techniques such as Differential Scanning Calorimetry (DSC) or an Advanced Reactive System Screening Tool (ARSST) to determine the onset temperature of any exothermic decomposition reactions for all components and the final reaction mixture.[4][11] This data is critical for establishing a safe operating temperature window.
-
Reaction Calorimetry (RC): Conduct the synthesis in a reaction calorimeter to precisely measure key thermodynamic and kinetic parameters under process conditions. This will provide vital data on the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise, which is the theoretical temperature increase if all cooling were to fail.[14]
Section 2: Troubleshooting Guide - Addressing Specific In-Process Issues
This section provides a question-and-answer formatted troubleshooting guide for common problems encountered during large-scale benzylamine synthesis.
| Problem | Potential Root Cause(s) | Troubleshooting Steps & Explanations |
| Unexpectedly Rapid Temperature Increase During Reagent Addition | 1. Reagent addition rate is too high for the vessel's heat removal capacity. [11][15] 2. Localized "hot spots" due to inadequate mixing. [13] 3. Incorrect initial temperature of the reaction mixture. | 1. Immediately halt reagent addition. This is the most critical first step to stop feeding the exothermic reaction. 2. Ensure maximum cooling is applied. Verify that the cooling system is operating at full capacity. 3. Increase agitation speed. This will improve heat transfer from the bulk of the liquid to the cooling surfaces and break up any localized areas of high reactant concentration.[13] 4. Review and recalculate the safe addition rate based on reaction calorimetry data. The addition rate should be such that the heat generated does not exceed the cooling capacity of the reactor.[15] |
| Low Product Yield and/or Formation of Impurities (e.g., Dibenzylamine) | 1. Poor temperature control leading to side reactions. Many side reactions in benzylamine synthesis are temperature-dependent. 2. Incorrect stoichiometry or localized high concentrations of reactants. [16] 3. Moisture contamination of starting materials. | 1. Optimize the reaction temperature profile. Maintain a consistent and validated temperature to favor the desired reaction pathway. 2. For the reaction of benzyl chloride with ammonia, use a large excess of ammonia. This helps to minimize the formation of dibenzylamine and tribenzylamine by increasing the probability of benzyl chloride reacting with ammonia rather than the product benzylamine.[8] 3. Ensure all reagents and solvents are dry. Water can hydrolyze some starting materials or interfere with the reaction mechanism.[16] |
| Reaction Stalls or Proceeds Slower Than Expected | 1. Reaction temperature is too low. 2. Poor catalyst activity (if applicable). 3. Insufficient mixing. | 1. Gradually and cautiously increase the reaction temperature. Monitor the temperature closely to avoid a sudden and rapid acceleration of the reaction. 2. If using a catalyst, ensure it is fresh and has been stored correctly. Catalyst deactivation can be a significant issue. 3. Verify that the agitator is functioning correctly and providing adequate mixing. |
| Pressure Buildup in the Reactor | 1. Formation of gaseous byproducts. For example, in the Leuckart reaction for benzylamine synthesis, carbon dioxide can be produced.[5] 2. Boiling of a low-boiling point solvent or reactant. 3. Initiation of a thermal runaway. [2] | 1. Ensure the reactor's vent and pressure relief systems are functioning correctly. [1] 2. Cross-reference the reaction temperature with the boiling points of all components in the mixture. 3. If pressure buildup is accompanied by a rapid temperature rise, treat it as a thermal runaway and initiate emergency procedures immediately. [2] |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for critical safety and operational procedures.
Protocol 1: Step-Wise Scale-Up of Exothermic Benzylamine Synthesis
This protocol outlines a conservative approach to scaling up a potentially hazardous exothermic reaction.
-
Initial Small-Scale Synthesis (e.g., 1-10g):
-
Conduct the reaction in a well-instrumented laboratory reactor with temperature and addition control.
-
Diligently monitor for any signs of an exotherm.
-
Analyze the product for yield and purity to establish a baseline.
-
-
Reaction Calorimetry Study:
-
Perform the reaction in a reaction calorimeter to quantify the heat of reaction, heat flow, and adiabatic temperature rise.
-
Use this data to model the thermal behavior at a larger scale and determine the maximum safe addition rate for the target production vessel.
-
-
Intermediate Scale-Up (Maximum 3-fold increase in scale):
-
Transfer the process to a pilot plant reactor.[13]
-
Ensure the pilot plant reactor has adequate cooling capacity and emergency systems in place.
-
Carefully monitor the reaction, comparing the observed temperature profile to the predictions from the calorimetry data.
-
-
Full-Scale Production:
-
Only proceed to full-scale production after the process has been proven to be safe and controllable at the intermediate scale.
-
Develop a comprehensive Standard Operating Procedure (SOP) that includes all critical process parameters, safety limits, and emergency procedures.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol describes a general procedure for stopping a runaway reaction. The specific quenching agent and procedure should be determined during process development.
-
Immediate Action:
-
If a thermal runaway is suspected (rapid, uncontrolled increase in temperature and pressure), immediately stop the addition of all reagents.[2]
-
Apply maximum cooling to the reactor.
-
-
Initiate Quenching:
-
Introduce a pre-determined and validated quenching agent into the reactor. The quenching agent should be chosen to rapidly stop the reaction without generating additional heat or hazardous byproducts. Common quenching agents include cold, inert solvents or a chemical that reacts with one of the starting materials to form a non-reactive species.
-
The quenching system should be designed for rapid addition.
-
-
Reactor Dump (if available):
-
If the reactor is equipped with a dump tank, transfer the reacting mass to the dump tank which contains a large volume of a quenching fluid.[2]
-
Section 4: Visualizations and Data
Diagram 1: Decision Tree for Managing a Temperature Excursion
Caption: A decision-making workflow for responding to a temperature excursion.
Diagram 2: Generalized Workflow for Thermal Hazard Assessment
Caption: A structured workflow for assessing thermal hazards before scale-up.
Table 1: Representative Thermal Data for Benzylamine Synthesis Routes
| Synthesis Route | Typical Heat of Reaction (kJ/mol) | Potential Thermal Hazards | Key Control Parameters |
| Benzyl Chloride + Ammonia | -150 to -250 | Rapid initial exotherm, formation of more substituted and also exothermic byproducts. | Slow, controlled addition of benzyl chloride; efficient heat removal; large excess of ammonia. |
| Reductive Amination of Benzaldehyde | -100 to -200 (hydrogenation step) | Exotherm from hydrogenation; potential for side reactions at elevated temperatures. | Control of hydrogen pressure and feed rate; catalyst loading; temperature control. |
| Hydrogenation of Benzonitrile | -200 to -300 | Highly exothermic reduction; potential for runaway if hydrogen flow is not controlled. | Precise control of hydrogen flow and pressure; efficient heat exchange; catalyst selection. |
Note: The values in this table are illustrative and can vary significantly with reaction conditions.
References
- 1. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 2. cedrec.com [cedrec.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Benzylamine - Wikipedia [en.wikipedia.org]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. prepchem.com [prepchem.com]
- 8. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. icheme.org [icheme.org]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. mt.com [mt.com]
- 15. labproinc.com [labproinc.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Selective Mono-Alkylation of 3-Fluoro-2-methylbenzylamine
Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a frequent and critical issue: preventing the over-alkylation of 3-Fluoro-2-methylbenzylamine. Achieving selective mono-alkylation is paramount for ensuring product purity and maximizing yield in multi-step syntheses, particularly in pharmaceutical and materials science research.
The primary challenge stems from the fact that the mono-alkylated product, a secondary amine, is often more nucleophilic and less sterically hindered than the starting primary amine.[1][2][3] This creates a "runaway train" effect, where the desired product reacts faster with the alkylating agent than the starting material, leading to significant formation of the di-alkylated tertiary amine.[1][3][4]
This guide provides structured troubleshooting advice, answers to frequently asked questions, and validated protocols to help you gain precise control over your reaction.
Troubleshooting Guide
This section addresses specific problems you might encounter during the alkylation of this compound.
Question 1: My reaction yields a significant amount of the di-alkylated product, even when using a 1:1 stoichiometry. How can I improve selectivity for the mono-alkylated product?
This is the most common problem in amine alkylation. The increased nucleophilicity of the secondary amine product drives the reaction towards di-alkylation.[1][2] Here are several strategies, from simplest to most robust, to mitigate this issue.
-
Causality-Based Solutions:
-
Adjust Stoichiometry: The most straightforward approach is to use a large excess of the primary amine (this compound) relative to the alkylating agent (e.g., 3-5 molar equivalents).[5] By increasing the concentration of the starting amine, you statistically favor the collision of the alkylating agent with the primary amine over the newly formed, and initially less concentrated, secondary amine. This method is most practical when the amine is readily available and inexpensive.
-
Control Reagent Addition: Instead of adding all reagents at once, employ the slow, dropwise addition of the alkylating agent to the reaction mixture containing the amine and base. This maintains a very low instantaneous concentration of the alkylating agent, further promoting reaction with the more abundant primary amine.
-
Lower Reaction Temperature: Alkylation reactions are typically SN2 substitutions. Lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) can sometimes increase selectivity. While it will slow down both the desired and undesired reactions, it can have a more pronounced effect on the rate of the second alkylation, especially if there's a slight difference in activation energy.
-
Choice of Base and Solvent: The reaction environment plays a crucial role.
-
Base: Using a bulky, non-nucleophilic base can sometimes help. However, studies have shown that cesium bases, such as Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH), can be particularly effective in promoting selective mono-alkylation of primary amines, even without a large excess of the amine.[6][7] This is often referred to as the "Cesium Effect."
-
Solvent: Polar aprotic solvents like DMF, DMSO, and Acetonitrile are generally preferred for SN2 reactions.[8][9] The choice can influence the solubility of the amine salt intermediate and the overall reaction kinetics. It is often worth screening solvents to find the optimal conditions.
-
-
Below is a diagram illustrating the decision-making process for troubleshooting over-alkylation.
Caption: Troubleshooting flowchart for over-alkylation.
Question 2: My reaction is very slow or shows no conversion. What factors can I adjust to improve the reaction rate?
Low reactivity can be just as frustrating as low selectivity. Here's how to troubleshoot a sluggish reaction.
-
Causality-Based Solutions:
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The reactivity order is I > Br > Cl > OTs (tosylate) > OMs (mesylate).[9] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. You can also generate the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction, a technique known as the Finkelstein reaction.
-
Steric Hindrance: The this compound substrate has an ortho-methyl group, which introduces some steric bulk around the nitrogen atom.[10] If your alkylating agent is also sterically demanding (e.g., a secondary or bulky primary halide), the reaction rate can be significantly reduced.[10] If possible, choose a less hindered alkylating agent.
-
Base Strength: Ensure the base you are using is strong enough to deprotonate the amine or its protonated form effectively. For benzylamines, common bases like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) are usually sufficient. If the reaction is still slow, a stronger base like sodium hydride (NaH) or a cesium base could be employed, though this may also increase the rate of over-alkylation.[8]
-
Temperature: While lowering the temperature can help with selectivity, increasing it (e.g., to 50-80 °C) is a standard way to accelerate a slow SN2 reaction.[9] This should be done cautiously and with careful monitoring to avoid excessive side-product formation.
-
Frequently Asked Questions (FAQs)
Q1: Which is a better overall strategy for selective mono-alkylation: direct alkylation or reductive amination?
For achieving high selectivity for the mono-alkylated product, reductive amination is almost always the superior and more reliable method .[4][11]
-
Direct Alkylation suffers from the inherent problem of the product being more nucleophilic than the starting material.[1][2] While it can be optimized, it often requires careful control of stoichiometry and conditions, and may still result in mixtures that are difficult to purify.
-
Reductive Amination is a two-step, one-pot process that avoids this issue entirely.[4][11] The amine first reacts with an aldehyde or ketone to form an imine (or iminium ion) intermediate. This intermediate is then reduced in the same pot by a selective reducing agent. The resulting secondary amine does not readily react further under these conditions.[4] This method offers excellent control and typically gives much cleaner reactions and higher yields of the desired mono-alkylated product.
The general workflow for reductive amination is shown below.
Caption: General workflow for selective mono-alkylation via reductive amination.
Q2: How can I effectively monitor the reaction to stop it at the optimal time?
Careful reaction monitoring is crucial for maximizing the yield of the desired product and minimizing impurities.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside standards of your starting amine and, if available, the expected product. A suitable solvent system (e.g., Ethyl Acetate/Hexanes) should provide good separation between the starting material (more polar), the mono-alkylated product (less polar), and the di-alkylated product (least polar). The reaction is typically stopped when the starting material spot has been consumed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that provides both separation information and mass confirmation of the species in your reaction mixture. It allows you to precisely track the disappearance of starting materials and the appearance of the desired product (M+H)⁺ and over-alkylated byproducts. This is the preferred method for rigorous process control.
Q3: Are there any other advanced strategies, such as using protecting groups?
Yes, using a protecting group is a classic and highly effective strategy to ensure mono-alkylation.[12][13]
-
Protection: The primary amine is first reacted with a suitable protecting group, such as a nosyl (Ns) or Boc group, to form a sulfonamide or carbamate.[14][15]
-
Alkylation: The protected amine is then alkylated. For example, a nosyl-protected amine can be deprotonated with a mild base (like K₂CO₃) and then alkylated. Since there is only one N-H bond, only mono-alkylation can occur.
-
Deprotection: Finally, the protecting group is removed under specific conditions (e.g., a nosyl group is removed with a thiol and base) to yield the pure, mono-alkylated secondary amine.[14]
This method is more step-intensive but provides unambiguous control over the reaction outcome, making it ideal for the synthesis of high-value compounds.
Validated Experimental Protocols
Protocol 1: Controlled Direct Alkylation Using the Cesium Effect
This protocol leverages the "Cesium Effect" to enhance selectivity for mono-alkylation.
| Reagent | Molar Eq. |
| This compound | 1.2 |
| Alkyl Bromide (or Iodide) | 1.0 |
| Cesium Carbonate (Cs₂CO₃) | 2.0 |
| Acetonitrile (MeCN) or DMF | - |
-
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.2 eq.) and Cesium Carbonate (2.0 eq.).
-
Add anhydrous acetonitrile or DMF to create a solution with a concentration of approximately 0.1-0.2 M with respect to the alkyl halide.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add the alkyl bromide (1.0 eq.) dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours.
-
Validation Checkpoint: After 4 hours, an LC-MS analysis should show a significant peak for the desired product mass and minimal starting amine. The ratio of mono- to di-alkylated product should be high.
-
Upon completion (typically 4-12 hours), quench the reaction by adding water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Selective Mono-Alkylation via Reductive Amination
This is the recommended protocol for achieving the highest selectivity and yield.
| Reagent | Molar Eq. |
| Aldehyde (or Ketone) | 1.0 |
| This compound | 1.1 |
| Sodium Triacetoxyborohydride | 1.5 |
| Dichloromethane (DCM) or DCE | - |
| Acetic Acid (optional, catalytic) | ~5% |
-
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Validation Checkpoint: An aliquot analyzed by LC-MS should show the formation of the iminium ion (mass = [starting amine + aldehyde - H₂O + H]⁺).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 14. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
Technical Support Center: Work-up Procedures for Reductive Amination of Fluorinated Aldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of work-up and purification following the reductive amination of fluorinated aldehydes. The unique electronic properties imparted by fluorine atoms demand specific considerations that deviate from standard protocols. This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable troubleshooting strategies to ensure successful isolation of your target fluorinated amines.
Frequently Asked Questions: Understanding the Core Chemistry
This section addresses the fundamental principles governing the behavior of fluorinated compounds in reductive amination and subsequent work-ups. Understanding why these molecules behave differently is the first step toward effective troubleshooting.
Q1: How does the presence of fluorine on the aldehyde affect the reductive amination reaction itself?
A: The fluorine atom is strongly electron-withdrawing. When positioned on or near the aromatic ring or alkyl chain of an aldehyde, it can decrease the electron density at the carbonyl carbon. This may slightly reduce the carbonyl's electrophilicity, potentially slowing the initial nucleophilic attack by the amine.[1] In practice, this effect is often overcome by the reaction conditions, but it's a factor to consider if you observe slow or incomplete imine formation. The use of a mild acid catalyst can help by activating the carbonyl group towards attack.[1]
Q2: I've heard that fluorinated amines are less basic. Why is this, and how does it impact my work-up strategy?
A: This is the most critical concept for a successful work-up. The high electronegativity of fluorine exerts a powerful negative inductive effect (-I effect), pulling electron density away from the nitrogen atom through the carbon framework.[2][3] This reduces the availability of the nitrogen's lone pair to accept a proton, thereby significantly lowering the amine's basicity (i.e., lowering its pKa).[4][5][6]
This is critically important for the work-up because the standard method for separating amines from neutral organic compounds is an acid-base extraction.[7][8] This procedure relies on washing the organic layer with a dilute aqueous acid (like 1M HCl) to protonate the basic amine, rendering it charged and thus soluble in the aqueous layer. A fluorinated amine may be too weakly basic to be protonated by dilute acid, meaning it will fail to move into the aqueous layer and remain with the neutral impurities in the organic phase.[4]
Table 1: Effect of Fluorination on Amine Basicity (pKa of Conjugate Acid)
| Compound | Structure | pKa | Rationale |
| Benzylamine | C₆H₅CH₂NH₂ | 9.35 | Reference non-fluorinated primary amine. |
| 4-Fluorobenzylamine | 4-F-C₆H₄CH₂NH₂ | 9.15 | A single fluorine atom distant from the amine has a modest pKa-lowering effect. |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 | The powerful inductive effect of the CF₃ group drastically reduces basicity. |
| Aniline | C₆H₅NH₂ | 4.6 | Reference aromatic amine; lone pair is delocalized into the ring. |
| 4-Fluoroaniline | 4-F-C₆H₄NH₂ | 4.1 | Fluorine's inductive effect further reduces the basicity of the already weak aniline. |
Troubleshooting Guide: Common Work-up and Purification Issues
This section provides direct answers to specific problems you may encounter during your experiment.
Q3: My reaction is complete. What is the safest and most effective way to quench the excess reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)?
A: Excess borohydride-based reducing agents must be quenched carefully, as they react with protic sources to generate hydrogen gas.
-
Cool the Reaction: Place your reaction flask in an ice-water bath to dissipate any heat generated during the quench.
-
Slow, Controlled Addition: Add a saturated aqueous solution of ammonium chloride (NH₄Cl) or simply water dropwise with good stirring. You will likely observe gas evolution. Do not add the quenching agent all at once.
-
Allow to Warm: Once the initial effervescence has subsided, remove the ice bath and allow the mixture to stir at room temperature for 20-30 minutes to ensure the complete destruction of the reducing agent.
Q4: I performed an acidic wash with 1M HCl to isolate my fluorinated amine, but my product is still in the organic layer. What happened?
A: This is a classic issue stemming from the reduced basicity of your product. The 1M HCl was not acidic enough to fully protonate your weakly basic fluorinated amine.
-
What to do now: Do not add a stronger acid, as this could cause hydrolysis of other functional groups or the desired product. Your best course of action is to neutralize the mixture with a base (e.g., saturated NaHCO₃ solution), re-extract your product back into an organic solvent if necessary, and proceed directly to purification by chromatography.
-
Future Strategy: Forgo the acid-base extraction entirely. After quenching the reaction, perform a simple aqueous wash, followed by a brine wash, then dry the organic layer and concentrate. The purification will be handled by chromatography.
Q5: I'm observing a persistent emulsion at the aqueous-organic interface during extraction. How can I resolve this?
A: Emulsions are common when salts or polar byproducts are present.
-
Add Brine: The most effective first step is to add a significant volume of saturated aqueous sodium chloride (brine).[9] This increases the ionic strength of the aqueous layer, making it more polar and forcing a separation from the less polar organic layer.
-
Patience and Gentle Swirling: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can help the layers coalesce.
-
Filtration: As a last resort, you can filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion, allowing the layers to separate upon collection.
Q6: How can I remove unreacted fluorinated aldehyde from my final product?
A: Aldehydes can be stubborn impurities.
-
Bisulfite Wash: A common method is to wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer. However, this is an equilibrium process and may require several washes to be effective.
-
Chromatography: The most reliable method is column chromatography. Aldehydes are typically less polar than the corresponding amines, so they will usually elute first on normal-phase silica gel.
Q7: My fluorinated amine streaks severely during silica gel chromatography. How can I get clean peaks?
A: Amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or "streaking."
-
Deactivate the Silica: The best solution is to add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide in your mobile phase is sufficient to neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.[7]
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Basic alumina is an excellent alternative for purifying basic compounds.[7] Reverse-phase HPLC (C18) can also be effective, especially for compounds with some lipophilicity.[10][11]
Visual Workflow and Troubleshooting Guides
General Work-Up Protocol
The following diagram outlines a robust, generalized work-up procedure for the reductive amination of fluorinated aldehydes that avoids the pitfalls of acid-base extraction.
Caption: Standard work-up workflow for fluorinated amines.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common work-up problems.
Caption: Decision tree for troubleshooting common work-up issues.
Detailed Experimental Protocol: A General Case
This protocol describes a standard work-up and purification for a reductive amination performed with sodium triacetoxyborohydride (STAB) in dichloromethane (DCM).
Materials:
-
Reaction mixture in DCM
-
Ice-water bath
-
Saturated aqueous solutions of NH₄Cl, NaHCO₃, and NaCl (brine)
-
Deionized water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Eluent system (e.g., Hexanes/Ethyl Acetate)
-
Triethylamine (Et₃N)
Procedure:
-
Quenching the Reaction:
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Slowly and carefully add saturated aqueous NH₄Cl solution dropwise via an addition funnel. Monitor for gas evolution. Continue addition until gas evolution ceases.
-
Remove the ice bath and stir the biphasic mixture vigorously for 20 minutes at room temperature.
-
-
pH Adjustment and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add saturated aqueous NaHCO₃ solution and shake. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH 8-9).
-
Separate the layers. Extract the aqueous layer two more times with fresh DCM or EtOAc.
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers sequentially with deionized water (1x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.[9]
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Let the mixture stand for 15-20 minutes to ensure complete drying.
-
-
Concentration:
-
Filter the organic solution to remove the drying agent, washing the solid with a small amount of fresh solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Flash Chromatography:
-
Prepare a silica gel column using your chosen eluent system (e.g., 90:10 Hexanes:EtOAc).
-
Prepare a second eluent solution that is identical but also contains 0.5-1% triethylamine.
-
Dissolve your crude product in a minimal amount of DCM.
-
Load the crude product onto the column.
-
Elute the column with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC until the desired product has been fully eluted.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified fluorinated amine.
-
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 4. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Workup [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-2-methylbenzylamine
Introduction: Deciphering Molecular Blueprints
In the landscape of drug discovery and chemical synthesis, the unambiguous identification of novel compounds is a cornerstone of progress. Mass spectrometry (MS) stands as a principal technique for this purpose, offering profound insights into molecular weight and structure. The key to unlocking this structural information lies in understanding how a molecule dissociates into smaller, charged fragments upon ionization. For researchers working with substituted aromatic amines—a common motif in pharmacologically active compounds—predicting and interpreting these fragmentation patterns is a critical skill.
This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation of 3-Fluoro-2-methylbenzylamine. Due to the combined electronic effects of a halogen substituent and the steric and electronic influence of an ortho-methyl group, this compound presents a compelling case study. We will dissect its predicted fragmentation pathways and compare them against two commercially available analogues: 2-Methylbenzylamine and 3-Fluorobenzylamine . This comparative approach allows for the isolation and understanding of each substituent's unique impact on the fragmentation cascade, providing a robust framework for researchers to interpret spectra of similarly complex molecules.
Pillar 1: The Fundamental Fragmentation of Benzylamines
Before examining our target molecule, it is crucial to understand the foundational fragmentation pathways characteristic of benzylamines under electron ionization (EI) conditions. The high energy of EI (typically 70 eV) induces reproducible and extensive fragmentation, which is ideal for structural elucidation[1][2].
The most dominant fragmentation route for benzylamine and its simple derivatives is benzylic cleavage—the breaking of the bond between the aromatic ring and the benzylic carbon. This process is highly favored because it results in the formation of a resonance-stabilized benzyl cation, which can further rearrange to an even more stable tropylium ion (C₇H₇⁺) at m/z 91[3][4]. Another common, though often less intense, pathway is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, which for primary amines like benzylamine leads to the formation of an iminium ion, CH₂=NH₂⁺, at m/z 30[5].
Pillar 2: Predicted Fragmentation of this compound
The molecular structure of this compound introduces specific electronic and steric factors that modify the basic benzylamine fragmentation pattern. The electron-withdrawing nature of the fluorine atom and the electron-donating and sterically hindering nature of the ortho-methyl group create a unique electronic environment.
-
Molecular Ion (M⁺•) : The first event is the removal of an electron to form the molecular ion. The calculated monoisotopic mass of C₈H₁₀FN is 139.08 Da. Aromatic systems generally produce a prominent molecular ion peak due to their stability[4][5].
-
Benzylic Cleavage (Loss of •NH₂) : The most probable primary fragmentation is the cleavage of the C-C bond between the substituted ring and the aminomethyl group. This pathway is driven by the formation of a stable substituted benzyl cation.
-
Reaction : C₈H₁₀FN⁺• → [C₈H₈F]⁺ + •NH₂
-
Predicted Fragment : The resulting 3-fluoro-2-methylbenzyl cation would appear at m/z 123 . This is expected to be the base peak or one of the most abundant ions in the spectrum.
-
-
The Ortho Effect : The presence of the methyl group at the ortho position can initiate unique fragmentation pathways not seen in its meta or para isomers[6]. This can involve hydrogen rearrangement or interaction with the adjacent aminomethyl group, potentially leading to the loss of neutral molecules like ammonia (NH₃) or hydrogen fluoride (HF). While less common under EI for the primary benzyl cation, these rearrangements are possibilities. For instance, a potential loss of HF from the m/z 123 ion could lead to a fragment at m/z 103.
-
α-Cleavage : Cleavage of the C-N bond is another possibility, leading to the formation of the CH₂=NH₂⁺ iminium ion at m/z 30 . This peak is a hallmark of primary amines and is expected to be present[5].
The predicted primary fragmentation pathways for this compound are visualized below.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. whitman.edu [whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the Reactivity of 3-Fluoro and 4-Fluorobenzylamine Isomers
Introduction: The Subtle Power of Fluorine in Drug Design
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms is a cornerstone of modern molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—are exploited to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Benzylamines are a common scaffold in pharmaceuticals, and understanding how fluorination impacts their fundamental chemical reactivity is critical for predictable and efficient synthesis.[1]
This guide provides an in-depth comparison of two closely related isomers: 3-fluorobenzylamine and 4-fluorobenzylamine. While structurally similar, the positional difference of the fluorine atom imparts distinct electronic characteristics that significantly alter the reactivity of the benzylic amine. We will dissect the underlying electronic principles, present comparative experimental data, and provide a validated protocol for quantifying these reactivity differences in a laboratory setting.
Pillar 1: The Decisive Role of Electronic Effects
The reactivity of the amino group in benzylamines is dictated by the availability of the nitrogen's lone pair of electrons. This availability, or nucleophilicity, is modulated by the electronic effects of substituents on the aromatic ring. Fluorine exerts two primary, opposing effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+R).[2][3] The position of the fluorine atom determines the balance of these forces.
-
Inductive Effect (-I): As the most electronegative element, fluorine powerfully pulls electron density through the sigma (σ) bonds of the molecule. This effect weakens with distance but is potent in depleting electron density from the entire aromatic ring and, by extension, the benzylic amine.[3]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density, but only to the ortho and para positions relative to the fluorine atom.
Case Study 1: 4-Fluorobenzylamine (The Para Isomer)
In the 4-fluoro isomer, the fluorine atom is in the para position relative to the benzyl group. Here, both the -I and +R effects are at play.
-
The -I effect withdraws electron density from the ring, deactivating it and reducing the basicity of the distant amino group.
-
The +R effect donates electron density directly into the ring's π-system.[2] This donation partially counteracts the inductive withdrawal, leading to a net deactivation that is less pronounced than would be expected from induction alone.
Case Study 2: 3-Fluorobenzylamine (The Meta Isomer)
For the 3-fluoro isomer, the situation is different.
-
The -I effect is still strong, withdrawing electron density from the ring.
-
However, because resonance effects are only transmitted to the ortho and para positions, the +R effect of the meta-fluorine does not extend to the benzylic carbon (C1) . Consequently, the electron-withdrawing inductive effect dominates almost completely, with no significant opposition from resonance. This results in a more pronounced depletion of electron density at the benzylic amine compared to the para isomer.
This fundamental electronic difference leads to a clear prediction: 3-fluorobenzylamine should be a weaker base and a poorer nucleophile than 4-fluorobenzylamine.
Pillar 2: Quantitative Comparison and Experimental Data
The Hammett equation describes a linear free-energy relationship that quantifies the impact of a substituent on the reactivity of a molecule.[4] The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group.
-
σ_meta (σ_m): Primarily reflects the inductive effect.
-
σ_para (σ_p): Reflects a combination of inductive and resonance effects.
Table 1: Comparative Properties of Fluorobenzylamine Isomers
| Property | Benzylamine (Reference) | 3-Fluorobenzylamine | 4-Fluorobenzylamine | Data Source |
| Molecular Formula | C₇H₉N | C₇H₈FN | C₇H₈FN | N/A |
| Molecular Weight | 107.15 g/mol | 125.14 g/mol | 125.14 g/mol | [6][7] |
| Boiling Point | 185 °C | ~176-178 °C | 183 °C | [1] |
| Density | 0.981 g/mL | 1.097 g/mL | 1.095 g/mL | [8] |
| pKa (Conjugate Acid) | ~9.34 | ~8.95 | ~9.15 | Estimated from substituent effects |
| Hammett Constant (σ) | 0 (Reference) | σ_m = +0.34 | σ_p = +0.06 | [5] |
Interpretation of Data: As predicted, the Hammett constant for the meta-fluoro substituent (+0.34) is significantly more positive than for the para-fluoro substituent (+0.06).[5] This confirms that the fluorine at the meta position acts as a much stronger net electron-withdrawing group with respect to the reaction center. This translates directly to lower basicity (a lower pKa) and reduced nucleophilicity for 3-fluorobenzylamine compared to its 4-fluoro counterpart. The 4-fluoro isomer, while still less basic than unsubstituted benzylamine, is more reactive than the 3-fluoro isomer due to the partial mitigation of the inductive effect by resonance.
Pillar 3: A Self-Validating Experimental Protocol
To empirically validate the difference in nucleophilicity, a competitive acylation reaction can be performed. In this experiment, an equimolar mixture of the two isomers is treated with a sub-stoichiometric amount of an acylating agent (e.g., acetyl chloride). The more nucleophilic amine will react faster, leading to a higher yield of its corresponding amide. The product ratio, determined by Gas Chromatography (GC) or Quantitative ¹H NMR, directly reflects the relative reactivity of the two amines.
Protocol: Competitive Acylation of 3-Fluoro vs. 4-Fluorobenzylamine
Objective: To determine the relative nucleophilic reactivity of 3-fluorobenzylamine and 4-fluorobenzylamine.
Materials & Reagents:
-
3-Fluorobenzylamine (≥97%)
-
4-Fluorobenzylamine (≥98%)[1]
-
Acetyl Chloride (≥99%)
-
Triethylamine (TEA, ≥99%), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Internal Standard for GC/NMR (e.g., Dodecane or 1,3,5-Trimethoxybenzene)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram:
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 6. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 3-Fluoro-2-methylbenzylamine
For researchers, scientists, and drug development professionals venturing into the preclinical evaluation of novel small molecules, the robust validation of in vitro assays is the bedrock upon which successful drug discovery programs are built. This guide provides an in-depth, technical comparison of key in vitro assays for validating the activity of compounds derived from the 3-Fluoro-2-methylbenzylamine scaffold, a promising chemical starting point for the development of targeted therapies.
The narrative that follows is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry. We will explore the validation of both a primary cytotoxicity assay and a secondary mechanistic assay, grounded in the hypothesis that these compounds may exert their anticancer effects through the inhibition of key signaling pathways.
The Rationale for Assay Selection: From Cytotoxicity to Mechanism
The initial assessment of any potential anticancer compound is its ability to inhibit cell proliferation or induce cell death. For this, a cytotoxicity assay is indispensable. However, a simple measure of cell death is insufficient for a modern, targeted drug discovery program. Understanding the mechanism of action is crucial for lead optimization and patient stratification. Given that many benzylamine derivatives have been shown to target protein kinases, we will focus our validation efforts on assays that can elucidate the impact of our lead compound on critical cancer-related signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[1][2][3]
This guide will therefore compare and contrast two fundamental in vitro assays:
-
The MTT Assay: A widely used colorimetric assay to assess cell metabolic activity as a proxy for cell viability.[4]
-
Western Blotting: A powerful technique to quantify changes in the expression and phosphorylation status of key proteins within a signaling cascade.[5][6]
The Hypothetical Compound: "FMB-TKI-1"
For the purposes of this guide, we will use a hypothetical lead compound, "FMB-TKI-1," derived from this compound. We will posit that initial screening has suggested FMB-TKI-1 possesses antiproliferative activity and may act as a tyrosine kinase inhibitor.
Part 1: Validation of the Primary Cytotoxicity Assay - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability.[7][8] Its principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[9]
Experimental Workflow: MTT Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Amine Isomers
In the landscape of modern pharmaceuticals, the introduction of fluorine atoms into drug candidates has become a cornerstone of medicinal chemistry. This strategic modification often enhances metabolic stability, binding affinity, and bioavailability. However, this advantage introduces significant analytical challenges, particularly in the separation and quantification of fluorinated amine isomers. These isomers, which can be chiral (enantiomers) or positional, often possess nearly identical physicochemical properties yet can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, robust and reliable analytical methods are not just a regulatory expectation but a scientific necessity for ensuring drug safety and efficacy.
This guide provides an in-depth comparison of analytical strategies for the cross-validation of methods designed for fluorinated amine isomers. Drawing from established regulatory frameworks and practical, field-proven insights, we will explore the nuances of method selection, the rationale behind experimental design, and the critical steps for ensuring data integrity across different analytical platforms.
The Challenge: Physicochemical Similarity and Analytical Hurdles
The core difficulty in analyzing fluorinated amine isomers lies in their subtle structural differences. The strong electronegativity of fluorine can significantly alter the basicity (pKa) of the amine group and the overall molecular conformation, yet these changes may not be sufficient for straightforward separation by conventional chromatographic techniques.[3] This is particularly true for positional isomers where the fluorine atom is located at different positions on an aromatic ring.[2][4] This necessitates the development of highly selective methods and rigorous cross-validation to ensure that a method is fit for its intended purpose, whether for chiral purity assessment, stability testing, or pharmacokinetic studies.
Strategic Method Selection: A Comparative Overview
The choice of an analytical technique is the first critical decision point. The primary goal is to achieve adequate resolution and sensitivity for the isomers of interest. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), often coupled with various detectors.
| Technique | Typical Stationary Phase | Mobile Phase | Detection | Strengths | Limitations |
| HPLC/UHPLC | Chiral (e.g., polysaccharide-based), Phenyl, Pentafluorophenyl (PFP)[4] | Acetonitrile, Methanol, Water with additives (e.g., TFA, formic acid, DEA) | UV, Diode Array (DAD), Mass Spectrometry (MS) | Versatile, wide range of stationary phases, well-established. | Higher solvent consumption, potential for peak tailing with basic amines.[5] |
| SFC | Chiral, 2-Ethylpyridine[6] | Supercritical CO2 with co-solvents (e.g., Methanol, Ethanol) and additives | UV, MS | Fast separations, reduced solvent consumption, orthogonal to RPLC, often superior for chiral separations.[1][7][8] | Requires specialized equipment, method development can be complex. |
| GC | Chiral, Capillary (e.g., cyclodextrin-based)[9] | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization (FID), MS | High efficiency and resolution for volatile compounds. | Requires derivatization for non-volatile amines, potential for thermal degradation. |
Expert Insight: While HPLC remains a workhorse, SFC has emerged as a powerful tool, particularly for chiral separations of fluorinated amines.[10] The low viscosity and high diffusivity of supercritical CO2 often lead to faster and more efficient separations compared to liquid chromatography.[6][11] For positional isomers, stationary phases with alternative selectivities, such as phenyl or PFP, can provide the necessary resolution that traditional C18 columns may lack.[4][12]
The Cross-Validation Workflow: Ensuring Method Robustness
Cross-validation is the formal process of confirming that a newly developed analytical method yields results equivalent to an established reference method.[13][14] This is crucial when transferring methods between laboratories, instrument platforms, or even when updating an existing method.
Caption: A typical workflow for the cross-validation of an analytical method.
Experimental Protocol: Chiral SFC Method for Fluorinated Amine Isomers
This protocol outlines a typical approach for the separation of fluorinated amine enantiomers using SFC.
1. Instrument and Columns:
-
Supercritical Fluid Chromatography (SFC) system with a back-pressure regulator.
-
Chiral stationary phase, for example, a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H.
2. Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol or ethanol with a basic additive (e.g., 0.1% diethylamine) to improve peak shape and reduce tailing of the amine analytes.[6]
3. Chromatographic Conditions:
-
Column Temperature: 35-40 °C.
-
Back Pressure: 100-150 bar.
-
Flow Rate: 2-4 mL/min.
-
Gradient: A typical starting point would be a low percentage of co-solvent (e.g., 5%) held for a short period, followed by a linear gradient to a higher percentage (e.g., 40%) to elute the isomers.
-
Detection: UV at a suitable wavelength (e.g., 220 nm) or Mass Spectrometry for enhanced sensitivity and specificity.
4. Sample Preparation:
-
Dissolve the sample in the co-solvent at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm filter before injection.
5. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [([Peak Area 1] - [Peak Area 2]) / ([Peak Area 1] + [Peak Area 2])] * 100.
Trustworthiness through Self-Validation: The inclusion of a quality control (QC) sample with a known ratio of the isomers at the beginning, middle, and end of each analytical run serves as a self-validating system. The consistent performance of the QC sample provides confidence in the accuracy and precision of the results for the unknown samples.
Data Presentation: A Comparative Example
The following table summarizes hypothetical performance data from the cross-validation of a new UHPLC method against an established SFC method for the analysis of a pair of fluorinated amine enantiomers.
| Parameter | Established SFC Method | New UHPLC Method | Acceptance Criteria | Result |
| Resolution (Rs) | 2.1 | 1.8 | Rs > 1.5 | Pass |
| Precision (%RSD, n=6) | 0.8% | 1.1% | < 2.0% | Pass |
| Accuracy (% Recovery) | 99.2% | 101.5% | 98.0 - 102.0% | Pass |
| Linearity (r²) | 0.9995 | 0.9991 | > 0.999 | Pass |
| Analysis Time | 5 min | 8 min | N/A | - |
Authoritative Grounding: The acceptance criteria outlined in this table are derived from the principles detailed in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[15][16][17] This guideline is a cornerstone for demonstrating that an analytical method is suitable for its intended purpose.[18]
Logical Framework for Method Selection
The decision to employ a particular technology should be driven by a logical assessment of the analytical needs and the properties of the molecule.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. welch-us.com [welch-us.com]
- 5. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. selvita.com [selvita.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Guide to the Synthesis of 3-Fluoro-2-methylbenzylamine: An Evaluation of Performance and Scalability
Introduction
3-Fluoro-2-methylbenzylamine is a crucial substituted benzylamine intermediate in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methyl group on the aromatic ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this building block is of paramount importance for researchers in drug development and organic synthesis.
This guide provides an in-depth, objective comparison of the most prevalent methods for synthesizing this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into each method's strengths and limitations. The protocols described are designed to be self-validating, and all mechanistic claims are supported by authoritative sources.
Overview of Primary Synthetic Strategies
The synthesis of this compound is primarily achieved through two distinct and highly effective pathways: the direct reductive amination of the corresponding aldehyde and the reduction of the parent benzonitrile. Each strategy begins with a different commercially available starting material and employs unique reagents and conditions, leading to different considerations regarding yield, purity, scalability, and safety.
Caption: High-level overview of the main synthetic routes.
Method 1: Direct Reductive Amination of 3-Fluoro-2-methylbenzaldehyde
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming C-N bonds. This one-pot process involves the initial formation of an imine or iminium ion from an aldehyde (or ketone) and an amine, which is then reduced in situ to the target amine.[1][2]
Principle and Mechanistic Insight
The reaction commences with the nucleophilic attack of an ammonia source (e.g., ammonium acetate, aqueous ammonia) on the carbonyl carbon of 3-Fluoro-2-methylbenzaldehyde. This is followed by dehydration to form a transient imine intermediate. A hydride-based reducing agent, present in the same pot, selectively reduces the C=N double bond to yield the primary amine.
The choice of reducing agent is critical. While sodium borohydride can be used, it may also reduce the starting aldehyde. Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they reduce the protonated imine (iminium ion) much faster than the aldehyde, minimizing side reactions.[2][3] This selectivity is the key to the high efficiency of the one-pot protocol.
Caption: Experimental workflow for the Reductive Amination method.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for gram-scale reductive amination.[3]
-
Reaction Setup: To a solution of 3-Fluoro-2-methylbenzaldehyde (1.0 equiv) in a suitable solvent such as ethyl acetate or dichloromethane (approx. 0.5 M concentration) in a round-bottom flask, add the ammonia source (e.g., ammonium acetate, 1.5-2.0 equiv).
-
Reducing Agent Addition: Stir the mixture at room temperature and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv) portion-wise over 15-20 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to afford the pure this compound.
Data Summary: Reductive Amination
| Parameter | Details | Rationale / Comments |
| Starting Material | 3-Fluoro-2-methylbenzaldehyde[4][5] | Commercially available, direct precursor. |
| Key Reagents | Ammonia source (e.g., NH₄OAc), NaBH(OAc)₃ | NaBH(OAc)₃ is a mild and selective reducing agent, minimizing side reactions.[2][3] |
| Solvent | Ethyl Acetate, Dichloromethane | Provides good solubility for reactants and is suitable for work-up. |
| Temperature | Room Temperature | Mild conditions avoid over-reduction and are energy efficient. |
| Typical Yield | 70-85% | Good to excellent yields for a one-pot reaction. |
| Purity | >98% (after chromatography) | Column chromatography is typically required for high purity. |
| Scalability | Good for Lab-scale (g to kg) | Exotherm upon reagent addition needs management on a larger scale. |
| Safety/Waste | Boron-containing waste. | Less toxic than methods using sodium cyanoborohydride.[1] |
Method 2: Reduction of 3-Fluoro-2-methylbenzonitrile
An alternative and powerful route involves the reduction of the nitrile functional group in 3-Fluoro-2-methylbenzonitrile. This method is highly versatile, as nitriles can be reduced by several means, most notably by catalytic hydrogenation or with chemical hydrides.
Principle and Mechanistic Insight
A) Catalytic Hydrogenation: This heterogeneous catalysis method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.[6] Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Rhodium are commonly used.[7][8] The reaction proceeds on the catalyst surface, where H₂ is activated and added across the C≡N triple bond, first to an imine intermediate and then to the final primary amine. This method is known for its high atom economy and clean reaction profiles, as the only by-product is typically excess hydrogen.
B) Chemical Hydride Reduction: Potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF, BH₃·SMe₂) can effectively reduce nitriles.[8][9] These reagents deliver hydride ions (H⁻) to the electrophilic nitrile carbon, followed by work-up with water or acid to protonate the nitrogen and yield the primary amine. These methods are often faster and do not require specialized high-pressure equipment, making them convenient for lab-scale synthesis.
Caption: Experimental workflows for Nitrile Reduction methods.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on general procedures for nitrile hydrogenation.[6][8][10]
-
Reactor Setup: In a high-pressure autoclave, add 3-Fluoro-2-methylbenzonitrile (1.0 equiv) dissolved in an anhydrous solvent like ethanol or methanol.
-
Catalyst Addition: Carefully add the catalyst (e.g., Raney Nickel, ~5-10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (typically 2-12 MPa).[6] Heat the reaction to 50-100°C with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake. This typically takes 3-6 hours.
-
Work-up: After cooling and carefully venting the reactor, filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting product is often of high purity, but can be further purified by vacuum distillation if necessary.
Data Summary: Nitrile Reduction
| Parameter | Catalytic Hydrogenation | Chemical Hydride Reduction (BH₃·SMe₂) |
| Starting Material | 3-Fluoro-2-methylbenzonitrile | 3-Fluoro-2-methylbenzonitrile |
| Key Reagents | H₂, Raney Ni / Pd/C[6][8] | BH₃·SMe₂[9] |
| Solvent | Ethanol, Methanol | Anhydrous THF |
| Temperature | 50-100°C | 0°C to Room Temperature |
| Pressure | 2-12 MPa[6] | Atmospheric |
| Typical Yield | >95%[6][10] | >93%[9] |
| Purity | >99% (often without chromatography)[10] | >99% (after chromatography)[9] |
| Scalability | Excellent for Industrial Scale[11] | Good for Lab-scale; gas evolution on quench. |
| Safety/Waste | Flammable H₂ gas, pyrophoric catalysts. | Flammable solvents, toxic borane reagents. |
Comparative Analysis
To select the optimal synthetic route, a direct comparison across several key performance indicators is essential. The choice often depends on the specific needs of the laboratory or production facility, balancing factors like scale, available equipment, cost, and desired purity.
| Metric | Method 1: Reductive Amination | Method 2: Nitrile Reduction (Hydrogenation) | Method 2: Nitrile Reduction (Chemical) |
| Overall Yield | Good (70-85%) | Excellent (>95%) | Excellent (>93%) |
| Final Purity | Good (requires chromatography) | Excellent (often high purity crude) | Excellent (requires chromatography) |
| Number of Steps | 1 (One-Pot) | 1 | 1 |
| Scalability | Good | Excellent | Moderate |
| Equipment | Standard Glassware | High-Pressure Autoclave | Standard Glassware |
| Reagent Cost | Moderate (NaBH(OAc)₃) | Low (H₂, Catalyst is reusable) | High (Borane complexes) |
| Safety Profile | Moderate (Hydride reagents) | High (High pressure H₂, pyrophoric catalysts) | High (Toxic/flammable borane reagents) |
| Green Chemistry | Moderate (Boron waste) | High (High atom economy, minimal waste) | Low (Stoichiometric boron waste) |
Expert Recommendation
-
For Laboratory-Scale Research (grams): The Reductive Amination (Method 1) and Chemical Nitrile Reduction (Method 2, Chemical) are both excellent choices. Reductive amination is a very direct, one-pot reaction that is convenient and avoids high-pressure apparatus. Chemical nitrile reduction using a reagent like BH₃·SMe₂ offers exceptionally high yields and purity, as demonstrated in patent literature.[9] The choice between them may come down to the relative cost and availability of the aldehyde versus the nitrile starting material.
-
For Industrial-Scale Production (kilograms and beyond): Catalytic Hydrogenation of the nitrile (Method 2, Hydrogenation) is unequivocally the superior method. Its advantages include very high yields (>95%), exceptional purity often without the need for chromatography, high atom economy, and the use of relatively inexpensive reagents (hydrogen gas and a recyclable catalyst).[6][11] While it requires a significant initial investment in high-pressure equipment, the operational efficiency and low cost of goods make it the preferred industrial process.
Conclusion
The synthesis of this compound can be effectively achieved via two primary strategies, each with distinct advantages. Reductive amination of the corresponding aldehyde offers a rapid and direct route well-suited for research and development settings. For large-scale manufacturing, the catalytic hydrogenation of 3-Fluoro-2-methylbenzonitrile provides a more economical, efficient, and environmentally friendly pathway, delivering a high-purity product with excellent yields. The selection of the optimal method should be guided by a careful consideration of the desired scale, available resources, and overall economic and safety objectives.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. 3-Fluoro-2-methylbenzaldehyde - 80% | 147624-13-3 | FF70830 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. WO2016173998A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
- 10. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
- 11. CN104803856A - Method for synthesizing benzylamine through continuous catalytic hydrogenation of cyanobenzene - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
